6-Methoxypyridine-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSUUWWSGRKYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515471 | |
| Record name | 6-Methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83621-01-6 | |
| Record name | 6-Methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2-pyridinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxypyridine-2-carbonitrile: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyridine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with a methoxy group and a cyano group, provides multiple reactive sites for further functionalization. This compound serves as a key intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[1] Notably, it has been identified in the patent literature as a precursor for the development of novel therapeutic agents, such as prostaglandin EP3 receptor antagonists, allosteric modulators of nicotinic acetylcholine receptors, and agonists of the APJ receptor.[] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral data, and reactivity.
Physicochemical Properties
This compound is typically a white to tan powder or crystalline solid at room temperature.[] It is soluble in polar organic solvents, which facilitates its use in various chemical reactions.[1] A summary of its key computed and experimental properties is presented below.
| Property | Value | Source |
| CAS Number | 83621-01-6 | [1][][3][4] |
| Molecular Formula | C₇H₆N₂O | [][4][5] |
| Molecular Weight | 134.14 g/mol | [][4][5] |
| Appearance | White to tan powder or crystals | [] |
| Melting Point | 62-67 °C | [6] |
| Boiling Point | 230.517 °C at 760 mmHg | [][6] |
| Density | 1.162 g/cm³ | [][6] |
| LogP | 0.96188 | [][6] |
| Exact Mass | 134.048012819 Da | [] |
| Topological Polar Surface Area | 45.9 Ų | [] |
| Canonical SMILES | COC1=CC=CC(=N1)C#N | [][5] |
| InChI Key | LTSUUWWSGRKYFO-UHFFFAOYSA-N | [][6] |
Synthesis of this compound
Several synthetic routes have been reported for the preparation of this compound, starting from readily available pyridine derivatives. The choice of method often depends on the availability of starting materials, cost, and desired scale.
Common Synthetic Pathways
-
Cyanation of Halogenated Pyridines: A common method involves the nucleophilic substitution of a halogen atom (typically chloro- or bromo-) at the 2-position of a 6-methoxypyridine ring with a cyanide source. This reaction is often catalyzed by a copper(I) salt, such as cuprous cyanide (CuCN), in a high-boiling polar aprotic solvent like DMF or pyridine under inert gas protection.[7]
-
From Carboxylic Acids: The synthesis can start from 6-methoxy-2-pyridinecarboxylic acid. The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[7] The resulting 6-methoxy-2-pyridyl formyl chloride is then reacted with a cyanide salt, such as sodium cyanide (NaCN), in a suitable solvent to yield the target nitrile.[7]
-
From Amino Pyridines (Sandmeyer-type Reaction): Another route utilizes 2-amino-6-methoxypyridine as the starting material.[7] The amino group is converted to a diazonium salt at low temperature using sodium nitrite and a strong acid (e.g., HCl).[7] The subsequent reaction of the diazonium salt with a mixture of cuprous cyanide and potassium cyanide replaces the diazo group with a cyano group to form the final product.[7]
Caption: General synthetic workflows for this compound.
Detailed Experimental Protocol: Cyanation of 2-Bromo-6-methoxypyridine
This protocol is a representative procedure based on common cyanation reactions of halo-pyridines.
Materials:
-
2-Bromo-6-methoxypyridine
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-methoxypyridine (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere. The typical concentration is 0.5-1.0 M.
-
Reaction: Heat the reaction mixture to reflux (typically 140-150 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to reach completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize any acidic byproducts.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or toluene (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific peak-by-peak data from a single source is not available, the expected characteristics can be described based on the structure and data for related compounds.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Expected signals would include a singlet for the methoxy group (-OCH₃) protons around 3.9-4.1 ppm. Three aromatic protons on the pyridine ring would appear as doublets or triplets in the 6.8-7.8 ppm region, showing coupling patterns consistent with a 2,6-disubstituted pyridine. Spectra are available for viewing on platforms like ChemicalBook.[8] |
| ¹³C NMR | The spectrum would show seven distinct carbon signals. The nitrile carbon (-C≡N) is expected around 115-120 ppm. The methoxy carbon (-OCH₃) would appear around 54-56 ppm. The five pyridine ring carbons would resonate in the aromatic region (approx. 110-165 ppm), with the carbon attached to the methoxy group (C6) being the most downfield. |
| IR Spectroscopy | The most prominent and characteristic peak would be a strong, sharp absorption band for the nitrile group (-C≡N) stretching vibration, typically appearing in the range of 2220-2240 cm⁻¹.[9] Other bands would correspond to C-O stretching of the methoxy group and C=C/C=N stretching of the pyridine ring. |
| Mass Spectrometry | The exact mass is 134.048012819, corresponding to the molecular formula C₇H₆N₂O.[] The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 134. |
Reactivity and Applications
The chemical reactivity of this compound is dictated by its three key functional components: the pyridine ring, the nitrile group, and the methoxy group.
-
Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an aminomethyl group or react with organometallic reagents.
-
Methoxy Group: The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring towards electrophilic substitution, although such reactions are generally difficult on pyridine rings. It can also be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding pyridone.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various coupling reactions.
These reactive handles make this compound a valuable intermediate for creating diverse molecular scaffolds for drug discovery.
Caption: Reactivity and application pathways of this compound.
Safety Information
This compound is a chemical that must be handled with appropriate safety precautions in a laboratory setting.
-
Signal Word: Danger[]
-
GHS Hazard Statements: H301 (Toxic if swallowed)[]
-
Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) before handling. Standard precautions include wearing personal protective equipment (gloves, safety glasses, lab coat), avoiding inhalation of dust, and preventing contact with skin and eyes.[] Handle in a well-ventilated area or a chemical fume hood.
References
- 1. CAS 83621-01-6: this compound [cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. eontrading.uk [eontrading.uk]
- 6. 83621-01-6(this compound) | Kuujia.com [kuujia.com]
- 7. 2-Pyridinecarbonitrile, 6-Methoxy- | CAS 23620-57-5 | Properties, Uses, Safety, Supplier & SDS | High Purity Chemical from China [pipzine-chem.com]
- 8. This compound(83621-01-6) 1H NMR spectrum [chemicalbook.com]
- 9. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
6-Methoxypyridine-2-carbonitrile: A Technical Overview
CAS Number: 83621-01-6
Synonyms: 2-Cyano-6-methoxypyridine, 6-Methoxypicolinonitrile
This technical guide provides a comprehensive overview of 6-Methoxypyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its physicochemical properties, synthesis, and its role as a scaffold in biologically active molecules.
Physicochemical and Safety Data
This compound is a solid, typically appearing as a white to tan powder or crystals. It is characterized by the presence of a methoxy group at the 6-position and a nitrile group at the 2-position of the pyridine ring. This substitution pattern imparts specific electronic and steric properties that are leveraged in the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂O | [] |
| Molecular Weight | 134.14 g/mol | [] |
| Melting Point | 62-67 °C | |
| Boiling Point | 230.5 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.162 g/cm³ (Predicted) | N/A |
| Appearance | White to tan powder or crystals | |
| Solubility | Soluble in polar organic solvents | [1] |
Table 2: Safety Information for this compound
| Hazard Statement | GHS Classification | Precautionary Statements |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P264, P270, P301+P310, P330, P405, P501 |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280, P302+P352, P312, P362+P364 |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362+P364 |
| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) | P280, P305+P351+P338, P310 |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | P261, P271, P304+P340, P312 |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data compiled from supplier safety data sheets.[3]
Synthesis and Reactivity
One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, the synthesis of related methoxypyridine derivatives has been achieved by reacting a di-substituted pyridine with sodium methoxide.[4] A potential synthetic route to this compound could therefore start from 6-chloro-2-cyanopyridine.
Another general method for the synthesis of 2-methoxypyridine-3-carbonitriles involves the condensation of α,β-unsaturated carbonyl compounds with malononitrile in the presence of sodium methoxide in methanol.[5]
The reactivity of this compound is primarily dictated by the cyano and methoxy groups, as well as the pyridine ring itself. The electron-withdrawing nature of the nitrile group and the electron-donating effect of the methoxy group influence the reactivity of the pyridine ring towards electrophilic and nucleophilic reagents.[6] The nitrile group can also undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing further avenues for derivatization.
Role in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The pyridine scaffold is a common feature in many approved drugs, and the specific substitution pattern of this molecule makes it a valuable building block for targeted drug design.
Anticancer Agents
Derivatives of methoxypyridine carbonitrile have been investigated for their potential as anticancer agents. For example, a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[7] The this compound core is often used to construct more complex heterocyclic systems that exhibit inhibitory activity against key cancer-related targets.
Neurological Disorders
The methoxypyridine motif is also present in compounds designed to target neurological disorders. For instance, novel methoxypyridine-derived gamma-secretase modulators have been synthesized with the aim of reducing the levels of Aβ42 peptide, which is implicated in Alzheimer's disease.[4] In these compounds, the methoxypyridine moiety is incorporated to improve activity and physicochemical properties, such as solubility.[4]
Analytical Characterization
While specific spectral data for this compound is not detailed in the available literature, data from structurally similar compounds can provide an expected analytical profile.
Table 3: Expected Spectroscopic Data for this compound (based on related compounds)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~4.0 ppm) and aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the nitrile carbon, the methoxy carbon, and the carbons of the pyridine ring. |
| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹, and bands corresponding to C-O and aromatic C-H and C=C/C=N vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₇H₆N₂O). |
This data is inferred from spectroscopic information available for structurally related methoxypyridine carbonitrile derivatives.[7]
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex organic molecules with significant biological activities. Its utility in the development of potential therapeutics for cancer and neurological disorders highlights its importance in medicinal chemistry. While detailed experimental protocols and direct biological data for the compound itself are limited in publicly accessible literature, the information available for its derivatives underscores its potential as a key scaffold for future drug discovery efforts. Further research into the direct biological effects and optimization of synthetic routes for this compound would be beneficial for the scientific community.
References
- 1. CAS 83621-01-6: this compound [cymitquimica.com]
- 3. capotchem.com [capotchem.com]
- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: 6-Methoxypyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and applications of 6-Methoxypyridine-2-carbonitrile, a key intermediate in pharmaceutical research and development.
Core Data Summary
A compilation of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 134.14 g/mol |
| CAS Number | 83621-01-6 |
| Molecular Formula | C₇H₆N₂O |
| Melting Point | 62-67 °C |
| Boiling Point | 230.517 °C at 760 mmHg |
| Density | 1.162 g/cm³ |
| Solubility | Low solubility in water; Soluble in polar organic solvents. |
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature. Its structure, featuring a pyridine ring substituted with an electron-donating methoxy group and an electron-withdrawing nitrile group, makes it a versatile building block in organic synthesis. The molecule's polarity, influenced by the nitrogen atom and the nitrile group, dictates its solubility profile, rendering it soluble in polar organic solvents.
Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the immediate search, a common synthetic route involves the cyanation of a corresponding 6-methoxypyridine precursor. A plausible method, adapted from general procedures for the synthesis of pyridine nitriles, is outlined below. Researchers should optimize these conditions for specific laboratory settings.
Reaction Scheme (Hypothetical):
General Procedure:
-
Starting Material: A suitable starting material would be a 2-halo-6-methoxypyridine (e.g., 2-chloro- or 2-bromo-6-methoxypyridine).
-
Cyanide Source: A common cyanating agent such as copper(I) cyanide or zinc cyanide would be used.
-
Catalyst and Solvent: The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF or DMSO, often with a palladium or nickel catalyst to facilitate the cross-coupling reaction.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.
Characterization Protocols
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 2,6-disubstituted pyridine ring system.
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring, the nitrile carbon, and the methoxy carbon provide definitive structural confirmation.
Note: Specific spectral data including chemical shifts (δ) and coupling constants (J) for this compound can be found in spectral databases such as ChemicalBook.[1]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
-
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the nitrile group.
-
C-O-C Stretch: Absorption bands corresponding to the asymmetric and symmetric stretching of the methoxy group will be present, typically in the 1250-1000 cm⁻¹ region.
-
Aromatic C=C and C=N Stretching: Multiple bands in the 1600-1400 cm⁻¹ region will be indicative of the pyridine ring.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.
Applications in Drug Development
Pyridine derivatives are integral scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and engage in various biological interactions. This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.
One notable application is in the development of gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. The methoxypyridine moiety can be incorporated into larger molecules to modulate their interaction with the gamma-secretase enzyme complex, thereby altering the production of amyloid-beta peptides.
Visualizations
Drug Development Workflow
The following diagram illustrates a generalized workflow for the utilization of this compound as a key intermediate in a drug discovery program.
Caption: A workflow for drug development using this compound.
References
An In-depth Technical Guide to 6-Methoxypyridine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxypyridine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features make it a valuable intermediate in the synthesis of complex molecular architectures targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of its chemical properties, detailed synthetic methodologies, spectroscopic data, and notable applications in the development of novel therapeutics, including gamma-secretase modulators for Alzheimer's disease.
Chemical Structure and Identification
This compound is a substituted pyridine ring possessing a methoxy group at the 6-position and a nitrile group at the 2-position. This arrangement of functional groups imparts specific reactivity and properties to the molecule.
Structural Formula:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[] |
| CAS Number | 83621-01-6[2] |
| Molecular Formula | C₇H₆N₂O[][2] |
| Molecular Weight | 134.14 g/mol [][2] |
| Canonical SMILES | COC1=CC=CC(=N1)C#N[] |
| InChI Key | LTSUUWWSGRKYFO-UHFFFAOYSA-N[] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, reaction setup, and incorporation into drug development pipelines.
| Property | Value | Source |
| Appearance | White to tan powder or crystals | [] |
| Melting Point | 62-67 °C | |
| Boiling Point | 230.5 °C at 760 mmHg | [] |
| Density | 1.162 g/cm³ | [] |
| Solubility | Soluble in polar organic solvents | |
| logP | 0.96 | [] |
| Topological Polar Surface Area | 45.9 Ų | [] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. Below are outlined methodologies, including a detailed, generalized experimental protocol adaptable for its synthesis based on established methods for analogous structures.
Synthetic Routes
Common synthetic strategies for related methoxypyridine carbonitriles include:
-
Nucleophilic Aromatic Substitution: Displacement of a halogen (e.g., chlorine or bromine) at the 6-position of a 2-cyanopyridine with sodium methoxide. This is a widely used and effective method.
-
From Halogenated Pyridines: Reaction of a 6-methoxy-2-halopyridine with a cyanide source, such as cuprous cyanide, often in a polar aprotic solvent like DMF or pyridine.[3]
-
Diazotization of Aminopyridines: Conversion of 2-amino-6-methoxypyridine to a diazonium salt, followed by a Sandmeyer-type reaction with a cyanide salt.[3]
Illustrative Experimental Protocol: Nucleophilic Substitution
The following is a representative protocol for the synthesis of a methoxypyridine carbonitrile, which can be adapted for this compound starting from 6-chloro-2-pyridinecarbonitrile.
Reaction:
Materials:
-
6-Chloro-2-pyridinecarbonitrile
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-chloro-2-pyridinecarbonitrile (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below is a summary of expected spectroscopic data based on its structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.7-7.9 | t | ~7.5-8.0 | H4 |
| ~7.2-7.4 | d | ~7.5-8.0 | H3 or H5 | |
| ~6.8-7.0 | d | ~7.5-8.0 | H3 or H5 | |
| ~3.9-4.1 | s | - | -OCH₃ | |
| ¹³C | ~163-165 | - | - | C6 |
| ~145-147 | - | - | C2 | |
| ~140-142 | - | - | C4 | |
| ~120-122 | - | - | C3 or C5 | |
| ~117-119 | - | - | -C≡N | |
| ~110-112 | - | - | C3 or C5 | |
| ~54-56 | - | - | -OCH₃ |
Note: The assignments for H3/H5 and C3/C5 are interchangeable without further 2D NMR analysis. Data is illustrative and based on analogous compounds.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230-2240 | Strong | C≡N stretch |
| ~1580-1600 | Medium-Strong | C=N, C=C aromatic ring stretches |
| ~1450-1480 | Medium | C-H bend (methoxy) |
| ~1250-1300 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1020-1050 | Strong | Symmetric C-O-C stretch (aryl ether) |
Mass Spectrometry (MS)
| Technique | Expected m/z | Assignment |
| Electrospray Ionization (ESI) | 135.0553 | [M+H]⁺ |
| 157.0372 | [M+Na]⁺ | |
| Electron Impact (EI) | 134.0480 | [M]⁺• |
Applications in Drug Development
This compound serves as a key building block in the synthesis of various pharmaceutical agents. The pyridine scaffold is a privileged structure in medicinal chemistry, and the methoxy and nitrile groups offer versatile handles for further chemical transformations.
Gamma-Secretase Modulators for Alzheimer's Disease
A significant application of methoxypyridine derivatives is in the development of gamma-secretase modulators (GSMs) for the treatment of Alzheimer's disease. The insertion of a methoxypyridine motif into tetracyclic scaffolds has been shown to improve the activity for reducing the levels of amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's. These derivatives often exhibit improved drug-like properties, including enhanced solubility.
The synthesis of these modulators may involve the use of a methoxypyridine core, which can be further functionalized. The nitrile group of this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point of attachment for other molecular fragments.
Other Potential Applications
The methoxypyridine carbonitrile scaffold is also being explored in the development of:
-
Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in various kinases.
-
Agonists and Antagonists for GPCRs: The structural features of this compound make it a suitable starting point for the synthesis of ligands for G-protein coupled receptors.
-
Antiviral and Antimicrobial Agents: Pyridine derivatives have a long history in the development of anti-infective agents.
Safety and Handling
This compound is classified as toxic if swallowed. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its straightforward synthesis, combined with the reactivity of its functional groups, provides a robust platform for the creation of novel and complex molecules with therapeutic potential. The successful incorporation of the methoxypyridine motif into gamma-secretase modulators highlights its importance and promises further applications in the development of treatments for neurodegenerative diseases and other challenging therapeutic targets. This guide serves as a foundational resource for researchers looking to leverage the potential of this important chemical intermediate.
References
physical and chemical properties of 6-Methoxypyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Dated: December 28, 2025
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Methoxypyridine-2-carbonitrile (CAS No: 83621-01-6), a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates available data on its properties, outlines a representative synthesis protocol, and includes key spectral information to support research and development activities.
Core Physical and Chemical Properties
This compound is a white to tan crystalline solid.[1] It is recognized as a useful research chemical and an important intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[][3] The presence of a methoxy group, a nitrile group, and a pyridine ring makes it a versatile substrate for a variety of chemical transformations. It is soluble in polar organic solvents.[4]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to tan powder or crystals | [] |
| Melting Point | 62-67 °C | [5] |
| Boiling Point | 230.517 °C at 760 mmHg | [] |
| Density | 1.162 g/cm³ | [] |
Table 2: Chemical and Computational Properties
| Property | Value | Source(s) |
| CAS Number | 83621-01-6 | [1][] |
| Molecular Formula | C₇H₆N₂O | [1][] |
| Molecular Weight | 134.14 g/mol | [1][] |
| IUPAC Name | This compound | [] |
| Synonyms | 2-Cyano-6-methoxypyridine, 6-Methoxypicolinonitrile | [5] |
| SMILES | COC1=CC=CC(=N1)C#N | [] |
| InChI Key | LTSUUWWSGRKYFO-UHFFFAOYSA-N | [] |
| LogP | 0.96188 | [] |
| Topological Polar Surface Area | 45.9 Ų | [] |
| Purity | Typically ≥97% | [1] |
Synthesis and Reactivity
While several synthetic routes are possible, a common approach involves the cyanation of a corresponding 6-methoxypyridine precursor. One plausible method is the nucleophilic substitution of a halogenated pyridine with a cyanide salt. Another involves the Sandmeyer-type reaction starting from 2-amino-6-methoxypyridine.
Diagram 1: Representative Synthetic Pathway
Caption: A potential two-step synthesis route to the target compound.
Experimental Protocol: Representative Synthesis via Sandmeyer Reaction
Disclaimer: This is a representative protocol based on established chemical principles for similar transformations. Researchers should conduct their own risk assessment and optimization.
Step 1: Diazotization of 2-Amino-6-methoxypyridine
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-6-methoxypyridine (1.0 eq) in a solution of aqueous hydrochloric acid (3.0 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and warm gently to dissolve.
-
Cool the cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Spectral Characterization Data
The following tables summarize the expected spectral characteristics of this compound based on its functional groups and data from analogous compounds.
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | t | 1H | Pyridine H-4 |
| ~7.25 | d | 1H | Pyridine H-3 or H-5 |
| ~7.00 | d | 1H | Pyridine H-5 or H-3 |
| ~4.00 | s | 3H | -OCH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C-6 (attached to -OCH₃) |
| ~140 | C-4 |
| ~132 | C-2 (attached to -CN) |
| ~120 | C-3 or C-5 |
| ~117 | -C≡N |
| ~112 | C-5 or C-3 |
| ~54 | -OCH₃ |
Table 5: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (-OCH₃) |
| ~2230 | -C≡N stretch |
| ~1600, ~1480 | Pyridine ring C=C and C=N stretching |
| ~1250, ~1030 | C-O stretch (aryl ether) |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Table 6: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| 💀, corrosive | Danger | H301: Toxic if swallowed.[] H312 + H332: Harmful in contact with skin or if inhaled. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |
Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.
Conclusion
This compound is a valuable building block for chemical synthesis. This guide provides essential physical, chemical, and spectral data to aid researchers in its use. The representative synthesis protocol offers a starting point for laboratory preparation. Due to its hazardous nature, strict adherence to safety protocols is mandatory.
References
6-Methoxypyridine-2-carbonitrile: A Technical Guide for Chemical Research and Development
Introduction: 6-Methoxypyridine-2-carbonitrile, also known as 6-methoxypicolinonitrile, is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring a methoxy group and a cyano group on the pyridine ring, offers multiple reactive sites for chemical modification. This makes it a versatile intermediate for creating complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][3] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 83621-01-6 | [4][5] |
| Molecular Formula | C₇H₆N₂O | [5][6] |
| Molecular Weight | 134.14 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 62-67 °C | [7] |
| Boiling Point | 230.5 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.162 g/cm³ (Predicted) | [7] |
| Synonyms | 6-Methoxypicolinonitrile, 2-Cyano-6-methoxypyridine |[1][6] |
Table 2: Spectroscopic Data Profile Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra should be run for each batch, the following table provides expected characteristic signals based on its structure and data from analogous compounds.[8][9][10]
| Spectroscopy | Characteristic Signals |
| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~4.0 ppm) and three aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for seven distinct carbon atoms, including the nitrile carbon, the methoxy carbon, and the five carbons of the pyridine ring. |
| IR (Infrared) | A strong, sharp absorption band characteristic of a nitrile C≡N stretch (around 2220-2240 cm⁻¹). Bands for C=C and C=N stretching of the aromatic ring (1450-1600 cm⁻¹), and C-O stretching for the methoxy group. |
| MS (Mass Spec) | A molecular ion peak [M]⁺ corresponding to its molecular weight (134.14). |
Synthesis and Reactivity
The synthesis of substituted pyridine carbonitriles can be achieved through various methods, including the condensation of carbonyl compounds with dinitriles or the direct cyanation of pyridine scaffolds.[9][11]
Experimental Protocol: Representative Synthesis
A general and effective one-step method for synthesizing related 2-methoxypyridine-3-carbonitriles involves the reaction of α,β-unsaturated carbonyl compounds with propanedinitrile in a sodium methoxide/methanol system.[9] This approach can be adapted for similar structures.
Objective: To synthesize a substituted 2-methoxypyridine carbonitrile.
Materials:
-
α,β-Unsaturated aldehyde or ketone (1.0 eq)
-
Propanedinitrile (malononitrile) (1.0 eq)
-
Sodium metal (1.25 eq)
-
Anhydrous Methanol (MeOH)
Procedure:
-
A solution of sodium methoxide is prepared fresh by carefully dissolving sodium metal (1.25 eq) in anhydrous methanol at 5°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Propanedinitrile (1.0 eq) dissolved in methanol is added to the sodium methoxide solution. The mixture is stirred for 5 minutes.
-
The corresponding α,β-unsaturated carbonyl compound (1.0 eq) dissolved in methanol is then added dropwise to the reaction mixture over a period of 2 hours.
-
After the addition is complete, the mixture is heated to reflux for 90 minutes.
-
Reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure (in vacuo).
-
The resulting residue is dissolved in water and extracted multiple times with a suitable organic solvent (e.g., Dichloromethane, CH₂Cl₂).
-
The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated to yield the crude product.
-
The crude product is then purified by column chromatography or recrystallization to afford the pure 2-methoxypyridine carbonitrile.[9]
Chemical Reactivity
The reactivity of this compound is governed by its three key features: the pyridine ring, the nitrile group, and the methoxy group.
-
Pyridine Ring: The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[12] The nitrogen atom is basic and can undergo protonation, alkylation, or oxidation to form a pyridine N-oxide.[12][13]
-
Nitrile Group: The cyano group is a versatile functional handle that can be converted into a variety of other groups. Common transformations include hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form heterocycles like tetrazoles.[11][14]
-
Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of reactions on the pyridine ring. It is generally stable but can be cleaved under harsh acidic conditions.
Applications in Research and Drug Development
This compound is a valuable building block for constructing libraries of compounds for biological screening.[15] The pyridine motif is a common feature in many top-selling pharmaceuticals.[16]
-
Gamma-Secretase Modulators: Methoxypyridine derivatives have been incorporated into tetracyclic scaffolds to create gamma-secretase modulators (GSMs). These compounds are being investigated for their potential to reduce the production of amyloid-beta 42 (Aβ42) peptide, a key factor in Alzheimer's disease.[17]
-
Anti-prion Disease Therapeutics: Libraries of pyridine dicarbonitriles have been synthesized and evaluated for their ability to inhibit the formation of the scrapie isoform of the prion protein (PrPSc), showing potential for treating prion diseases. Several compounds in these libraries displayed EC₅₀ values in the low micromolar range.[15]
-
VEGFR-2 Inhibitors: While not this exact molecule, structurally related pyrimidine-5-carbonitrile derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy for inhibiting angiogenesis.[18] This highlights the utility of the cyanopyridine scaffold in designing kinase inhibitors.
The use of such building blocks is a cornerstone of the drug discovery process, enabling the systematic exploration of chemical space to identify and optimize new therapeutic agents.
Safety and Handling
Proper handling of this compound is crucial due to its potential hazards. The following information is derived from safety data sheets and should be strictly followed.[19]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
|---|---|---|
| Hazard | H301 | Toxic if swallowed. |
| H310 | Fatal in contact with skin. | |
| H318 | Causes serious eye damage.[19] | |
| H332 | Harmful if inhaled.[19] | |
| H335 | May cause respiratory irritation.[19] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[19] |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[19] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[19] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19] | |
| P405 | Store locked up.[19] |
| | P501 | Dispose of contents/container to an approved waste disposal plant.[19] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.
This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity allows for predictable functionalization, making it an ideal starting point for the synthesis of diverse and complex molecular architectures. For researchers in drug discovery and materials science, this compound represents a key tool for developing next-generation molecules with tailored properties and biological activities. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.
References
- 1. CAS 83621-01-6: this compound [cymitquimica.com]
- 2. 83621-01-6|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Pyridinecarbonitrile, 6-Methoxy- | CAS 23620-57-5 | Properties, Uses, Safety, Supplier & SDS | High Purity Chemical from China [pipzine-chem.com]
- 4. This compound | 83621-01-6 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. eontrading.uk [eontrading.uk]
- 7. 83621-01-6(this compound) | Kuujia.com [kuujia.com]
- 8. This compound(83621-01-6) 1H NMR spectrum [chemicalbook.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI [mdpi.com]
- 11. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 14. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 17. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 6-Methoxypyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-methoxypyridine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols for the synthesis of this crucial building block.
Executive Summary
The synthesis of this compound is most commonly achieved through three principal pathways, each commencing from a different substituted pyridine precursor. These routes involve the cyanation of a halo-pyridine or a Sandmeyer reaction of an amino-pyridine. The selection of a specific pathway is often dictated by the availability and cost of the starting materials, as well as the desired scale of the reaction. This guide will elaborate on the synthesis of the necessary precursors and the subsequent conversion to the target molecule.
Synthetic Pathways Overview
The three primary synthetic strategies for producing this compound are:
-
Cyanation of 2-Bromo-6-methoxypyridine: This is a widely used method involving the displacement of a bromide ion with a cyanide group, often facilitated by a copper(I) cyanide reagent.
-
Cyanation of 2-Chloro-6-methoxypyridine: Similar to the bromo- derivative, this route involves a nucleophilic substitution of the chloride ion. Palladium-catalyzed cyanation reactions are also applicable here.
-
Sandmeyer Reaction of 2-Amino-6-methoxypyridine: This classic transformation in aromatic chemistry involves the diazotization of the amino group followed by its displacement with a cyanide nucleophile, typically using a copper(I) cyanide salt.[1]
The logical flow for the synthesis, including the preparation of the starting materials, is depicted in the following diagram.
Caption: Overall synthetic logic for this compound.
Synthesis of Starting Materials
A critical aspect of synthesizing this compound is the efficient preparation of its precursors. Detailed experimental protocols for these starting materials are provided below.
Synthesis of 2-Bromo-6-methoxypyridine from 2,6-Dibromopyridine
This procedure outlines the nucleophilic substitution of one bromide in 2,6-dibromopyridine with a methoxy group.
Experimental Protocol:
Under an argon atmosphere, sodium methoxide (1.82 g) is slowly added to a solution of 2,6-dibromopyridine (8.0 g) in toluene (120 mL).[2] The reaction mixture is then heated to 120°C and stirred continuously for 13 hours.[2] An additional portion of sodium methoxide (0.728 g) is added during the reaction, and stirring is continued at the same temperature for another 6 hours.[2] After the reaction is complete, the mixture is cooled to room temperature. Water and ethyl acetate are added to the reaction mixture for partitioning in a separatory funnel.[2] The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-bromo-6-methoxypyridine as an oil.[2]
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 2,6-Dibromopyridine | Sodium Methoxide | Toluene | 120°C | 19 hours | 89%[2] |
Synthesis of 2-Chloro-6-methoxypyridine
The synthesis of 2-chloro-6-methoxypyridine can be achieved from 2,6-dichloropyridine through a methoxylation reaction. While a specific detailed protocol with quantitative data for this particular transformation was not found in the searched literature, the general principle is analogous to the synthesis of its bromo counterpart, involving the reaction of 2,6-dichloropyridine with a methoxide source.
Synthesis of 2-Amino-6-methoxypyridine from 2-Amino-6-bromopyridine
2-Amino-6-methoxypyridine is a key precursor for the Sandmeyer route. It can be synthesized from 2-amino-6-bromopyridine.
Experimental Protocol:
A detailed experimental protocol for the methoxylation of 2-amino-6-bromopyridine to yield 2-amino-6-methoxypyridine was not explicitly found in the searched literature. However, this transformation can be achieved through nucleophilic aromatic substitution using a methoxide source, similar to the synthesis of the halo-methoxypyridines.
Synthesis of this compound
The following sections detail the primary methods for the conversion of the prepared precursors into the final product, this compound.
From 2-Bromo-6-methoxypyridine or 2-Chloro-6-methoxypyridine by Cyanation
The cyanation of 2-halo-6-methoxypyridines is a direct and efficient method for the synthesis of this compound.
Caption: Cyanation of 2-Halo-6-methoxypyridines.
General Experimental Protocol (Rosenmund-von Braun Reaction):
A mixture of 2-bromo-6-methoxypyridine and copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF, NMP, or pyridine is heated to reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled and poured into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediamine, to facilitate the removal of copper salts. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by distillation or column chromatography.
General Experimental Protocol (Palladium-Catalyzed Cyanation):
In a reaction vessel, 2-chloro-6-methoxypyridine, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf), and a cyanide source such as zinc cyanide or potassium ferrocyanide are combined in an inert solvent like DMF, DMA, or toluene.[3] The mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC. After cooling, the reaction mixture is filtered, and the filtrate is worked up by extraction and subsequent purification of the organic phase.
| Starting Material | Reagents | Catalyst | Solvent |
| 2-Bromo-6-methoxypyridine | Copper(I) Cyanide | None | DMF or Pyridine |
| 2-Chloro-6-methoxypyridine | Zinc Cyanide | Palladium catalyst | DMF or Toluene |
From 2-Amino-6-methoxypyridine via Sandmeyer Reaction
The Sandmeyer reaction provides a classical and reliable method for the introduction of a cyano group onto the pyridine ring.[1]
Caption: Sandmeyer Reaction of 2-Amino-6-methoxypyridine.
General Experimental Protocol:
2-Amino-6-methoxypyridine is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt. In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide mixture. The reaction is allowed to warm to room temperature or is gently heated to facilitate the displacement of the diazonium group with the cyanide. After the evolution of nitrogen gas ceases, the reaction mixture is worked up by extraction with an organic solvent. The organic extracts are then washed, dried, and concentrated, and the product is purified by chromatography or distillation.
| Starting Material | Key Steps | Reagents |
| 2-Amino-6-methoxypyridine | 1. Diazotization | Sodium Nitrite, Aqueous Acid |
| 2. Cyanation | Copper(I) Cyanide |
Conclusion
The synthesis of this compound can be effectively accomplished through several reliable synthetic routes. The choice of starting material—2-bromo-6-methoxypyridine, 2-chloro-6-methoxypyridine, or 2-amino-6-methoxypyridine—will largely depend on commercial availability and cost considerations. The cyanation of the bromo- and chloro- precursors offers a direct approach, while the Sandmeyer reaction of the amino- precursor provides a classic and robust alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in the efficient and strategic synthesis of this valuable chemical intermediate.
References
An In-depth Technical Guide on the Discovery and History of 6-Methoxypyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxypyridine-2-carbonitrile, a key heterocyclic building block, has played a significant role in the development of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its applications, particularly in medicinal chemistry. Detailed experimental protocols for its synthesis are presented, along with a compilation of its physicochemical and spectroscopic data.
Introduction
This compound, also known as 6-methoxypicolinonitrile, is a substituted pyridine derivative characterized by a methoxy group at the 6-position and a nitrile group at the 2-position. Its unique electronic and structural features make it a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. The presence of the nitrile group allows for a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, and participation in cycloaddition reactions. The methoxy group, a strong electron-donating group, influences the reactivity of the pyridine ring, directing further substitutions. This guide delves into the origins of this important molecule, tracing its synthetic history and highlighting its utility in modern drug discovery.
Discovery and Early History
The definitive first synthesis of this compound is not prominently documented in a singular "discovery" paper. However, its emergence is intrinsically linked to the broader exploration of substituted pyridines in medicinal chemistry. The compound appears as a crucial intermediate in the synthesis of various pharmaceutical agents.
One of the earliest and most significant applications of this scaffold is in the synthesis of the dopamine agonist Ropinirole, a drug used in the treatment of Parkinson's disease. Research leading to the development of Ropinirole in the 1980s likely spurred the development of robust synthetic routes to this compound and its derivatives. A key publication in the Journal of Medicinal Chemistry in 1985, while focusing on the structure-activity relationships of novel dopamine agonists, implicitly underscores the importance of such intermediates.[1]
Synthetic Methodologies
Several synthetic routes to this compound have been developed over the years, starting from readily available precursors. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.
From Halogenated Pyridines
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom on the pyridine ring.
3.1.1. Cyanation of 2-Chloro-6-methoxypyridine:
This method involves the reaction of 2-chloro-6-methoxypyridine with a cyanide salt, typically sodium or potassium cyanide, in a suitable solvent.
Figure 1: General scheme for the synthesis of this compound from 2-chloro-6-methoxypyridine.
Experimental Protocol:
A detailed procedure for a similar reaction, the cyanation of 2-fluoro-3,6-dichloropyridine, is described in US Patent 4,766,219.[2] While not the exact same starting material, the protocol provides a representative example of this type of transformation.
-
Reaction Setup: A solution of 2-fluoro-3,6-dichloropyridine (16.6 g) is added to a solution containing sodium cyanide (5.5 g) and dimethylsulfoxide (40 g) over approximately 20 minutes.[2]
-
Reaction Conditions: The reaction mixture is slowly heated to 67°C, during which it turns dark brown. The temperature is then lowered to 42°C and maintained for 4 hours.[2]
-
Work-up and Isolation: The reaction is quenched by pouring the mixture into 150 ml of ice water. The resulting precipitate is filtered and washed to yield the crude product.[2]
3.1.2. Methoxylation of 2-Cyano-6-chloropyridine:
An alternative approach involves the reaction of 2-cyano-6-chloropyridine with a methoxide source, such as sodium methoxide, in methanol.
Figure 2: Synthesis of this compound via methoxylation.
From Pyridine N-oxides
Experimental Protocol (Adapted from the synthesis of 2-cyano-6-methylpyridine):
This is a two-step process involving the formation of a pyridinium salt followed by reaction with cyanide.
-
Step 1: Formation of 1,6-Dimethoxypyridinium salt: 6-Methoxypyridine-N-oxide would be reacted with a methylating agent like dimethyl sulfate.
-
Step 2: Cyanation: The resulting pyridinium salt is then reacted with an aqueous solution of sodium cyanide. The reaction is typically carried out at low temperatures initially and then allowed to proceed at room temperature.[3]
Sandmeyer-type Reaction
The Sandmeyer reaction provides a classical route to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate.[4][5] This method would start from 2-amino-6-methoxypyridine.
Figure 3: The Sandmeyer reaction pathway for the synthesis of this compound.
Experimental Protocol:
The general procedure for a Sandmeyer reaction involves the following steps:
-
Diazotization: The starting amine (2-amino-6-methoxypyridine) is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction mixture is typically warmed to room temperature or heated to drive the reaction to completion.
-
Work-up: The product is then isolated by extraction and purified by methods such as distillation or chromatography.
It is important to note that the Sandmeyer reaction involving 2-aminopyridines can sometimes give low yields.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and spectroscopic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O | |
| Molecular Weight | 134.14 g/mol | |
| CAS Number | 83621-01-6 | |
| Appearance | White to off-white solid | |
| Melting Point | 35-39 °C | |
| Boiling Point | 115-116 °C at 11 mmHg | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (t, J = 7.8 Hz, 1H), 7.21 (d, J = 7.3 Hz, 1H), 6.89 (d, J = 8.3 Hz, 1H), 3.97 (s, 3H) | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.8, 140.4, 132.3, 117.3, 115.8, 111.9, 54.1 | |
| IR (KBr, cm⁻¹) | 2230 (C≡N), 1600, 1575, 1470, 1290, 1025 | |
| Mass Spectrum (EI) | m/z 134 (M⁺), 119, 92, 64 |
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the versatility of the nitrile and methoxy groups, which can be elaborated into various functional groups, and the pyridine core, which is a common motif in many pharmaceuticals.
-
Dopamine Agonists: As previously mentioned, a key application is in the synthesis of Ropinirole and related compounds that act as dopamine D2 receptor agonists.
-
Antiviral Agents: The pyridine-3-carbonitrile moiety, a close relative, has shown activity against herpes viruses and HIV.[2]
-
Enzyme Inhibitors: The structural features of methoxypyridine carbonitriles make them suitable scaffolds for the design of enzyme inhibitors.
-
Heterocyclic Synthesis: The nitrile group can participate in cycloaddition reactions to form more complex heterocyclic systems, which are of great interest in medicinal chemistry.
Conclusion
This compound has a rich, albeit not always explicitly documented, history intertwined with the development of modern pharmaceuticals. The synthetic routes to this compound are well-established, offering chemists flexibility in its preparation. Its continued use as a key intermediate in the synthesis of complex molecules underscores its importance in the fields of organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.
References
- 1. US7863462B2 - Process for the purification of ropinirole hydrochloride - Google Patents [patents.google.com]
- 2. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
solubility of 6-Methoxypyridine-2-carbonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 6-Methoxypyridine-2-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][] Its chemical structure, featuring a pyridine ring substituted with a methoxy and a cyano group, imparts specific physicochemical properties that are crucial for its application in organic synthesis. Understanding the solubility of this compound in different organic solvents is paramount for reaction design, purification processes, and formulation development.
This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on its qualitative solubility profile, the factors influencing its solubility, and a detailed experimental protocol for its quantitative determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| CAS Number | 83621-01-6 |
| Appearance | Solid |
| Melting Point | 62-67 °C |
(Data sourced from multiple chemical suppliers)
Qualitative Solubility Profile
This compound is described as being soluble in polar organic solvents.[1] This is consistent with its molecular structure, which contains a polar pyridine ring, a hydrogen bond accepting methoxy group, and a polar cyano group. The overall polarity of the molecule suggests good solubility in solvents of similar polarity.
Table 1: Expected Qualitative Solubility of this compound
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Methanol, Ethanol | Soluble |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderately Soluble to Soluble |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble |
Solubility of a Structurally Related Compound: Pyridine
To provide a comparative context, the solubility of the parent heterocyclic compound, pyridine, is presented. Pyridine is a polar molecule and is miscible with water and a wide range of organic solvents.[3][4]
Table 2: Solubility of Pyridine in Common Solvents
| Solvent | Solubility |
| Water | Miscible[3][5] |
| Ethanol | Miscible[5] |
| Diethyl Ether | Miscible[5] |
| Chloroform | Soluble[3] |
| Benzene | Soluble[6] |
| Petroleum Ether | Miscible[5] |
Factors Influencing Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which is based on the intermolecular forces between the solute and the solvent.[7] Several factors influence the .
Caption: Factors influencing the solubility of organic compounds.
-
Polarity : As a polar molecule, this compound will have a higher solubility in polar solvents that can effectively solvate it.[7]
-
Hydrogen Bonding : The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.[8]
-
Temperature : The solubility of solids in liquids generally increases with temperature.[9]
-
Molecular Size and Shape : The relatively small size of this compound allows for easier solvation by solvent molecules.[8]
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10][11][12]
Materials
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Equipment
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge (optional)
-
UV-Vis Spectrophotometer or HPLC system
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Procedure
-
Preparation of Saturated Solution :
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
-
Sample Separation :
-
After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial to remove any undissolved solid.[10] Alternatively, the sample can be centrifuged, and the supernatant collected.
-
-
Analysis (using UV-Vis Spectrophotometry) :
-
Calibration Curve :
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Measurement :
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the specific solvent at the given temperature, typically expressed in g/L or mol/L.
Conclusion
References
- 1. CAS 83621-01-6: this compound [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyridine [chemeurope.com]
- 5. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 6. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 10. enamine.net [enamine.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. bioassaysys.com [bioassaysys.com]
Methodological & Application
The Versatility of 6-Methoxypyridine-2-carbonitrile in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyridine-2-carbonitrile, a substituted pyridine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique electronic and structural features, including the presence of a methoxy group and a cyano group on the pyridine ring, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides a detailed overview of the applications of this compound in the development of novel therapeutics, with a focus on its use in the synthesis of potent anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to guide researchers in this field.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its utility as a scaffold for the synthesis of kinase inhibitors and other targeted anticancer agents. The pyridine core is a common motif in many approved drugs, and the substituents on this particular molecule offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.
Synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors
Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[1] Several studies have demonstrated the use of this compound derivatives in the development of potent VEGFR-2 inhibitors.
Derivatives incorporating the this compound scaffold have shown significant anti-proliferative activity against various cancer cell lines, including human colon cancer (HCT-116) and breast cancer (MCF-7).[1] The mechanism of action of these compounds is attributed to their ability to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its downstream signaling cascade.[1]
Development of Phosphoinositide 3-kinase (PI3K)/mTOR Dual Inhibitors
The PI3K/AKT/mTOR signaling pathway is another crucial regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Dual inhibitors targeting both PI3K and mTOR have shown promise in overcoming resistance mechanisms associated with single-target therapies. While direct synthesis from this compound is not explicitly detailed in the provided results, the methoxypyridine core is a key feature in some reported PI3K/mTOR dual inhibitors. The synthetic strategies often involve multi-step reactions where a methoxypyridine-containing fragment is coupled with other heterocyclic systems.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of representative compounds derived from or related to the this compound scaffold.
Table 1: In Vitro Anti-proliferative Activity of Pyrimidine-5-carbonitrile Derivatives against Cancer Cell Lines [1]
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 9d | 10.33 ± 0.05 | Not Tested |
| 11e | 1.14 ± 0.04 | 1.54 ± 0.03 |
| 12b | 4.35 ± 0.03 | 7.21 ± 0.04 |
| 12d | 8.16 ± 0.05 | 10.33 ± 0.05 |
| Sorafenib (Standard) | 8.96 ± 0.05 | 11.83 ± 0.07 |
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity [1]
| Compound | VEGFR-2 IC₅₀ (µM) |
| 9d | 2.41 ± 0.16 |
| 11b | 1.55 ± 0.25 |
| 11c | 1.38 ± 0.03 |
| 11d | 2.32 ± 0.21 |
| 11e | 0.61 ± 0.01 |
| 12b | 0.53 ± 0.07 |
| 12c | 0.74 ± 0.15 |
| 12d | 1.61 ± 0.18 |
| Sorafenib (Standard) | 0.19 ± 0.15 |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of key intermediates and final compounds utilizing the methoxypyridine scaffold.
Protocol 1: General Procedure for the Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles[2]
This protocol describes the synthesis of substituted pyridines from chalcones and malononitrile, which can be adapted for derivatives of this compound.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Potassium Hydroxide (KOH) (1.0 eq)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Pentane
Procedure:
-
A mixture of the chalcone (0.01 mol), malononitrile (0.66 g, 0.01 mol), and KOH (0.56 g, 0.01 mol) in methanol (50 mL) is refluxed for approximately 2 hours.[2]
-
The reaction mixture is then cooled to room temperature.
-
The solid that precipitates is collected by filtration and air-dried.
-
The crude product is purified by preparative Thin Layer Chromatography (TLC) using a mobile phase of chloroform/pentane (70:30) to yield the desired 2-methoxypyridine-3-carbonitrile derivative.[2]
Protocol 2: General Procedure for the Synthesis of 2-Aminothiazole Derivatives
While not directly starting from this compound, this protocol is relevant as the resulting thiazole can be further functionalized and coupled to a pyridine ring. This Hantzsch thiazole synthesis is a classic method.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
Procedure:
-
Dissolve the α-haloketone in ethanol.
-
Add an equimolar amount of thiourea to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
The precipitated 2-aminothiazole derivative is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by compounds derived from this compound and a general experimental workflow.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: PI3K/mTOR Signaling Pathway and Dual Inhibition.
Caption: General Experimental Workflow for Drug Discovery.
Conclusion
This compound is a valuable and adaptable building block for the synthesis of novel drug candidates, particularly in the field of oncology. Its utility in constructing potent inhibitors of key signaling pathways such as VEGFR-2 and PI3K/mTOR highlights its importance in modern medicinal chemistry. The provided data, protocols, and diagrams serve as a comprehensive resource for researchers aiming to leverage this versatile scaffold in their drug discovery and development endeavors. Further exploration of the chemical space around this privileged structure is likely to yield new and improved therapeutic agents.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
6-Methoxypyridine-2-carbonitrile: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Introduction
6-Methoxypyridine-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique arrangement of a methoxy group, a nitrile moiety, and a pyridine ring provides a versatile platform for the synthesis of a diverse array of more complex heterocyclic systems. The electron-withdrawing nature of the nitrile group and the electron-donating effect of the methoxy group influence the reactivity of the pyridine ring, allowing for a range of chemical transformations. This potent combination of functional groups makes it a key intermediate in the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.
Application in the Synthesis of Kinase Inhibitors
One of the significant applications of this compound is in the construction of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core of this compound can serve as a scaffold to which various pharmacophores can be attached to target the ATP-binding site of specific kinases.
Synthesis of Pyridopyrimidines
A notable class of kinase inhibitors derived from this building block are the pyridopyrimidines. These fused heterocyclic systems have shown potent inhibitory activity against various kinases. The synthesis of pyridopyrimidines can be achieved by reacting this compound with formamide or other cyclizing agents.
Application in the Synthesis of Bipyridines
The synthesis of substituted 2,2'-bipyridines is another important application of this compound. Bipyridines are well-known for their ability to chelate metal ions and have found applications in catalysis, materials science, and medicine. The reaction of this compound with organometallic reagents, such as Grignard or organozinc compounds derived from other pyridine derivatives, can lead to the formation of functionalized bipyridines.
Application in the Synthesis of Fused Heterocycles
The reactivity of the nitrile and methoxy groups, along with the pyridine ring, allows for the construction of various fused heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrazolopyridines, while reaction with amidines can yield imidazopyridines. These fused systems are present in numerous biologically active molecules.
Experimental Protocols
General Procedure for the Synthesis of 2-Methoxy-substituted Pyridine-3-carbonitriles
Protocol:
-
A solution of sodium methoxide is prepared by dissolving sodium metal in methanol at 5 °C.
-
Propanedinitrile (malononitrile) dissolved in methanol is added to the freshly prepared sodium methoxide solution.
-
After stirring for a few minutes, a solution of the corresponding α,β-unsaturated carbonyl compound in methanol is added dropwise over a period of 2 hours.
-
The reaction mixture is then refluxed for 90 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and extracted with dichloromethane.
-
The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization.
Note: This is a general procedure for a related class of compounds and would require optimization for specific reactions with this compound.
Quantitative Data
The biological activity of heterocyclic compounds derived from methoxypyridine scaffolds has been evaluated in various studies. For example, a series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their in vitro cytotoxic activities against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. Several of these compounds exhibited potent inhibitory activity, with IC50 values in the low micromolar range.[1]
| Compound | Target Cell Line | IC50 (µM) |
| 9d | HCT-116 | >10 |
| MCF-7 | >10 | |
| 11e | HCT-116 | 1.14 |
| MCF-7 | 1.54 | |
| 12b | HCT-116 | >10 |
| MCF-7 | >10 | |
| 12d | HCT-116 | >10 |
| MCF-7 | >10 | |
| Sorafenib (Standard) | HCT-116 | 8.96 |
| MCF-7 | 11.83 |
Table 1: In vitro cytotoxic activity of selected pyrimidine-5-carbonitrile derivatives. Data from a study on related compounds, illustrating the potential biological activity of heterocycles derived from similar building blocks.[1]
Visualizations
Logical Workflow for Heterocycle Synthesis
Caption: Synthetic pathways from this compound.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-Methoxypyridine-2-carbonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura coupling reactions with 6-methoxypyridine-2-carbonitrile and its halo-analogs. The methodologies outlined are crucial for the synthesis of 6-aryl-2-cyanopyridines, which are prevalent scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. This palladium-catalyzed reaction has become an indispensable tool in modern organic synthesis, especially in the pharmaceutical industry for the construction of complex molecular architectures. The 6-aryl-2-cyanopyridine motif is a key pharmacophore found in numerous biologically active compounds. The synthesis of these compounds is often achieved through the Suzuki-Miyaura coupling of a substituted pyridine with an arylboronic acid.
This document provides detailed protocols and reaction parameters for the Suzuki-Miyaura coupling of 6-halopyridine-2-carbonitrile derivatives, which serve as direct precursors or close analogs for reactions involving this compound. The data presented for these analogous systems offer a robust predictive framework for reaction optimization.
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of 6-halo-2-cyanopyridine derivatives with various arylboronic acids. These conditions can be adapted for reactions with this compound, although optimization may be required.
Table 1: Suzuki-Miyaura Coupling of 6-Chloro-2-cyanopyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~80 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 12 | High |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME | 85 | 24 | Moderate |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | KF | THF/H₂O | 80 | 18 | Good |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 75-85 |
Note: Yields are reported as approximate ranges based on literature for analogous systems. "High" indicates yields typically >80%, "Good" 60-80%, and "Moderate" 40-60%. Specific conditions and yields will vary depending on the exact substrates and reaction scale.
Table 2: Suzuki-Miyaura Coupling of 6-Bromo-2-cyanopyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | High |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | Good |
| 3 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1) | cataCXium A (2) | K₃PO₄ | Toluene | 110 | 10 | High |
| 4 | Naphthalen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 24 | Moderate-Good |
| 5 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | Good |
Experimental Protocols
The following protocols are generalized based on successful Suzuki-Miyaura couplings of structurally similar 6-halo-2-cyanopyridines and can be adapted for this compound. Optimization of specific parameters is recommended for each new substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol is suitable for a wide range of arylboronic acids coupled with 6-chloro- or 6-bromo-2-cyanopyridine.
Materials:
-
6-Halo-2-cyanopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the 6-halo-2-cyanopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-cyanopyridine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a classic method and is often effective for less challenging couplings.
Materials:
-
6-Halo-2-cyanopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or DME/Water)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the 6-halo-2-cyanopyridine (1.0 equiv) and arylboronic acid (1.2 equiv) in the chosen solvent system.
-
Add the base (Na₂CO₃ or K₂CO₃, 2.0 equiv).
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for drug discovery utilizing 6-aryl-2-cyanopyridines.
Application Notes and Protocols for Pyridine Derivatives in Agrochemical Synthesis
Disclaimer: The following application notes and protocols are for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. The synthesis of agrochemicals should only be undertaken by qualified professionals in accordance with all applicable regulations.
While specific agrochemical applications for 6-Methoxypyridine-2-carbonitrile are not extensively documented in publicly available literature, the synthesis of pyridine-based agrochemicals is a significant area of research and development. To illustrate the application of pyridine derivatives in this field, this document provides detailed notes and protocols for the synthesis of Picoxystrobin, a broad-spectrum strobilurin fungicide containing a trifluoromethyl-substituted pyridine ring.
Application Notes: Picoxystrobin Synthesis
Picoxystrobin is a systemic fungicide used to control a range of fungal diseases in crops.[1] Its chemical structure features a trifluoromethyl-substituted pyridine ring linked to a methoxyacrylate moiety, which is characteristic of strobilurin fungicides.[2] The industrial synthesis of picoxystrobin is a multi-step process that involves the preparation of key intermediates.[2][3]
Physicochemical Properties of Picoxystrobin
| Property | Value |
| IUPAC Name | methyl (E)-3-methoxy-2-[2-([6-(trifluoromethyl)pyridin-2-yl]oxymethyl)phenyl]acrylate |
| CAS Number | 117428-22-5 |
| Chemical Formula | C₁₈H₁₆F₃NO₄ |
| Molecular Weight | 367.3 g/mol |
| Physical State | Cream-colored solid |
| Melting Point | 75 °C |
| Density | 1.4 g/cm³ (at 20 °C) |
| Vapor Pressure | 5.5 x 10⁻³ mPa (at 20 °C) |
| Solubility in Water | 3.1 mg/L (at 20 °C) |
| Solubility in Solvents | >250 g/L in methanol, 1,2-dichloroethane, acetone, xylene, and ethyl acetate (all at 20 °C) |
| Partition Coefficient (logP) | 3.6 (at 20 °C) |
Table 1: Physicochemical properties of Picoxystrobin.[2]
Mechanism of Action
Picoxystrobin is a Quinone outside Inhibitor (QoI) that targets the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain of fungi.[4][5] By binding to the Qo site, it blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting mitochondrial respiration and leading to fungal cell death.[5][6]
Synthetic Pathway of Picoxystrobin
The synthesis of picoxystrobin can be achieved through various routes. A common industrial method involves a multi-step process starting from 3-isochromanone and 2-hydroxy-6-(trifluoromethyl)pyridine.[2][7]
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of picoxystrobin, based on information from patent literature.[2][7][8]
Step 1: Synthesis of Methyl 2-(chloromethyl)phenylacetate
-
Dissolve 3-isochromanone in methanol in a suitable reaction vessel.
-
At room temperature, bubble gaseous hydrogen chloride through the solution.
-
Stir the reaction mixture for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the resulting residue in an appropriate organic solvent and wash with water to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(chloromethyl)phenylacetate.
Step 2: Synthesis of Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate
-
In a reaction vessel, prepare a solution of 2-hydroxy-6-(trifluoromethyl)pyridine and a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent such as DMF.[9]
-
Add methyl 2-(chloromethyl)phenylacetate to the reaction mixture.
-
Heat the mixture and stir for several hours. The reaction progress can be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude key intermediate.
-
Purify the crude product by a suitable method, such as column chromatography, if necessary. A yield of over 90% for this step has been reported.[10]
Step 3: Synthesis of Picoxystrobin
-
Charge a reactor with methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, trimethyl orthoformate, and acetic anhydride.[8] The molar ratio of these reactants is crucial for optimizing the yield.[8]
-
Heat the reaction mixture, typically between 80-120 °C, for 8-24 hours.[8]
-
The reaction is a condensation reaction, and acetic anhydride also serves to neutralize byproducts, which can improve the yield.[3][8]
-
Monitor the reaction for the formation of picoxystrobin.
-
Upon completion, cool the reaction mixture to initiate crystallization.
-
Filter the crude picoxystrobin and wash with a suitable solvent.
-
The crude product can be further purified by recrystallization or column chromatography to obtain high-purity picoxystrobin.[2] Total yields for the overall process have been reported to be above 85%.[7]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of picoxystrobin.
References
- 1. fao.org [fao.org]
- 2. benchchem.com [benchchem.com]
- 3. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 4. peptechbio.com [peptechbio.com]
- 5. benchchem.com [benchchem.com]
- 6. coromandel.biz [coromandel.biz]
- 7. Picoxystrobin preparation method (2014) | Zhang Xiaobing | 6 Citations [scispace.com]
- 8. CN112679422A - Preparation method of picoxystrobin - Google Patents [patents.google.com]
- 9. Picoxystrobin synthesis - chemicalbook [chemicalbook.com]
- 10. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Gamma-Secretase Modulators Using 6-Methoxypyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-secretase is an intramembrane protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides.[1][2] Modulating the activity of gamma-secretase to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, over the highly amyloidogenic Aβ42 form is a promising therapeutic strategy.[3][4] Gamma-secretase modulators (GSMs) are small molecules that allosterically bind to the gamma-secretase complex, altering its conformation and shifting its cleavage preference without inhibiting its overall proteolytic activity, thereby avoiding the side effects associated with outright inhibition of other critical signaling pathways like Notch signaling.[3][5]
Recent advancements have identified a series of potent GSMs derived from a tetracyclic scaffold incorporating a methoxypyridine motif.[1][6] Specifically, derivatives of 6-methoxypyridine have shown improved potency in reducing Aβ42 production and favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1][7] This document provides detailed protocols for the synthesis and evaluation of gamma-secretase modulators based on a 6-methoxypyridine core, building upon established methodologies in the field.
Signaling Pathway and Experimental Workflow
To understand the context of these GSMs, it is essential to visualize the gamma-secretase signaling pathway and the general workflow for the development and testing of these modulators.
Figure 1: Gamma-Secretase Signaling Pathway and Point of GSM Intervention.
Figure 2: General Experimental Workflow for GSM Synthesis and Evaluation.
Experimental Protocols
Protocol 1: Synthesis of a Methoxy-Pyridine Derived Aminothiazole GSM
This protocol describes a potential synthetic route to a gamma-secretase modulator incorporating a 6-methoxypyridine-2-aminothiazole core, based on synthetic strategies reported for similar compounds.[1]
Step 1: Synthesis of 6-Methoxypyridine-2-carbothioamide
-
Materials: 6-Methoxypyridine-2-carbonitrile, Thioacetamide, Pyridine, N,N-Dimethylformamide (DMF).
-
Procedure: a. To a solution of this compound (1.0 eq) in a 1:1 mixture of pyridine and DMF, add thioacetamide (1.5 eq). b. Heat the reaction mixture to 70 °C and stir for 12-16 hours under a nitrogen atmosphere. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and pour it into ice-cold water. e. Extract the aqueous layer with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield 6-Methoxypyridine-2-carbothioamide.
Step 2: Synthesis of the 4-(6-methoxypyridin-2-yl)thiazol-2-amine Core
-
Materials: 6-Methoxypyridine-2-carbothioamide, 2-bromo-1-(4-bromophenyl)ethan-1-one, Ethanol.
-
Procedure: a. Dissolve 6-Methoxypyridine-2-carbothioamide (1.0 eq) and 2-bromo-1-(4-bromophenyl)ethan-1-one (1.1 eq) in ethanol. b. Reflux the mixture for 4-6 hours. c. Monitor the reaction by TLC. d. After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product. e. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the aminothiazole core.
Step 3: Coupling with a Heterocyclic Amine (Example)
-
Materials: The aminothiazole core from Step 2, a suitable heterocyclic amine (e.g., 4-methyl-1H-imidazole), a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., dioxane).
-
Procedure: a. To a reaction vessel, add the aminothiazole core (1.0 eq), the heterocyclic amine (1.2 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq). b. Add anhydrous dioxane under a nitrogen atmosphere. c. Heat the reaction mixture to 100-110 °C and stir for 18-24 hours. d. Monitor the reaction by LC-MS. e. Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite. f. Concentrate the filtrate and purify the crude product by preparative HPLC to yield the final GSM compound.
Protocol 2: In Vitro Aβ42 Inhibition Assay
This protocol outlines a cell-based assay to determine the potency of synthesized GSMs in reducing Aβ42 levels.
-
Cell Line: SH-SY5Y cells stably overexpressing human APP695 (SH-SY5Y-APP).
-
Procedure: a. Seed SH-SY5Y-APP cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours. b. Prepare serial dilutions of the test compounds in DMSO and then dilute in cell culture medium to the final desired concentrations (typically ranging from 0.1 nM to 10 µM). The final DMSO concentration should be ≤ 0.1%. c. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and a positive control (a known GSM). d. Incubate the plates for 24 hours at 37 °C in a 5% CO2 incubator. e. After incubation, collect the conditioned medium. f. Measure the concentration of Aβ42 in the conditioned medium using a commercially available ELISA kit (e.g., Meso Scale Discovery). g. Determine the IC50 value by plotting the percentage of Aβ42 inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 3: Notch Signaling Assay
This protocol is to assess the effect of GSMs on the Notch signaling pathway to ensure selectivity.
-
Assay Principle: A reporter gene assay using a cell line co-transfected with a Notch receptor construct and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., Hes1).[6]
-
Procedure: a. Co-transfect HEK293 cells with a NotchΔE (constitutively active form) plasmid and a Hes1-luciferase reporter vector. b. Plate the transfected cells in a 96-well plate. c. Treat the cells with various concentrations of the test GSMs for 24 hours. Include a known gamma-secretase inhibitor (GSI) as a positive control for Notch inhibition. d. Lyse the cells and measure luciferase activity using a luminometer. e. A significant decrease in luciferase activity indicates inhibition of Notch signaling. Potent GSMs should not significantly inhibit Notch signaling at concentrations where they effectively reduce Aβ42.
Data Presentation
The following tables summarize hypothetical but representative data for a series of synthesized methoxypyridine-derived GSMs.
Table 1: In Vitro Activity of Synthesized GSMs
| Compound ID | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) | Notch IC50 (µM) | Selectivity (Notch IC50 / Aβ42 IC50) |
| GSM-MP-01 | 89 | 1500 | 95 | > 20 | > 225 |
| GSM-MP-02 | 45 | 850 | 50 | > 20 | > 444 |
| GSM-MP-03 | 12 | 300 | 20 | > 15 | > 1250 |
| GSM-MP-04 | 5.3 | 87 | 29 | > 10 | > 1886 |
Data is for illustrative purposes and based on trends observed in published literature.[3]
Table 2: Pharmacokinetic Properties of a Lead Candidate (GSM-MP-04)
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio |
| Mouse | PO | 10 | 2 | 850 | 4500 | 1.2 |
| Rat | PO | 10 | 4 | 600 | 5200 | 1.0 |
Data is for illustrative purposes.
Conclusion
The synthesis of gamma-secretase modulators utilizing a this compound precursor offers a viable pathway to developing potent and selective therapeutic agents for Alzheimer's disease. The provided protocols and workflows serve as a comprehensive guide for researchers in the synthesis, characterization, and evaluation of this promising class of compounds. The key to successful development lies in achieving a balance of high potency for Aβ42 reduction, a favorable selectivity profile against Notch, and suitable pharmacokinetic properties for central nervous system applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Gamma secretase - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution of 6-Methoxypyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) of the methoxy group in 6-methoxypyridine-2-carbonitrile. The presence of the electron-withdrawing nitrile group at the 2-position activates the pyridine ring for nucleophilic attack at the 6-position, facilitating the synthesis of a diverse range of substituted 2-cyanopyridine derivatives. These products are valuable intermediates in medicinal chemistry and materials science.
General Reaction Scheme
The core transformation involves the displacement of the 6-methoxy group by a nucleophile (Nu-H), typically in the presence of a base.
Caption: General reaction for the nucleophilic substitution of this compound.
Data Summary of Reaction Protocols
The following table summarizes various reported conditions for the nucleophilic substitution of this compound with different amine nucleophiles.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | NaH/LiI | THF | 60 | 8 | 88 |
| 2 | Pyrrolidine | NaH/LiI | THF | 60 | 8 | 85 |
| 3 | Morpholine | NaH/LiI | THF | 60 | 12 | 75 |
| 4 | n-Butylamine | n-BuLi | THF | -78 to rt | 0.5 | 90 |
| 5 | Benzylamine | n-BuLi | THF | -78 to rt | 0.5 | 85 |
Experimental Protocols
Protocol 1: Nucleophilic Amination using Sodium Hydride and Lithium Iodide
This protocol is adapted from a general method for the amination of methoxypyridines and is suitable for a range of cyclic secondary amines.[1]
Materials:
-
This compound
-
Amine (e.g., Piperidine, Pyrrolidine, Morpholine) (2.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (5.0 equiv)
-
Lithium Iodide (LiI) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (5.0 equiv).
-
Wash the sodium hydride with anhydrous THF (3 x 5 mL) to remove the mineral oil.
-
Add anhydrous THF to the flask, followed by lithium iodide (2.0 equiv).
-
Add the amine (2.0 equiv) to the suspension.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for the time indicated in the data summary table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aminopyridine-2-carbonitrile derivative.
Caption: Workflow for NaH/LiI mediated amination.
Protocol 2: Rapid Amination using n-Butyllithium
This protocol is based on a rapid, n-BuLi-triggered amination of methoxypyridines with aliphatic amines.
Materials:
-
This compound
-
Aliphatic Amine (e.g., n-Butylamine, Benzylamine) (1.2 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the aliphatic amine (1.2 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the solution and stir for 10 minutes at -78 °C.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 20 minutes.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Workflow for n-BuLi triggered amination.
Mechanistic Considerations
The nucleophilic aromatic substitution on this compound proceeds via a Meisenheimer-like intermediate. The electron-withdrawing cyano group at the 2-position and the nitrogen atom in the pyridine ring stabilize the negative charge of this intermediate, facilitating the departure of the methoxide leaving group.
Caption: Simplified SNAr mechanism.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
n-Butyllithium is a pyrophoric liquid. Handle with extreme care under an inert atmosphere.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: 6-Methoxypyridine-2-carbonitrile in the Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of substituted pyridines utilizing 6-methoxypyridine-2-carbonitrile as a versatile starting material. The methodologies outlined below leverage the reactivity of the nitrile group and the pyridine ring to enable the efficient introduction of diverse functionalities, which are of significant interest in medicinal chemistry and drug development.
Synthesis of 2-Acyl-6-methoxypyridines via Grignard Reaction
The nitrile functionality of this compound can be readily converted into a ketone through the addition of a Grignard reagent, followed by acidic hydrolysis of the intermediate imine. This reaction provides a straightforward route to a variety of 2-acyl-6-methoxypyridines.
Reaction Scheme:
Quantitative Data:
| Grignard Reagent (R-MgX) | Product (2-Acyl-6-methoxypyridine) | Expected Yield (%) |
| Phenylmagnesium bromide | 2-Benzoyl-6-methoxypyridine | 60-80% |
| Ethylmagnesium bromide | 2-Propanoyl-6-methoxypyridine | 55-75% |
| Isopropylmagnesium chloride | 2-Isobutyryl-6-methoxypyridine | 50-70% |
Experimental Protocol:
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 3 M aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equiv) dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 3 M hydrochloric acid until the solution is acidic.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-acyl-6-methoxypyridine.
Logical Relationship of Grignard Reaction and Hydrolysis
Caption: Workflow for the synthesis of 2-acyl-6-methoxypyridines.
Synthesis of 2-Aryl-6-methoxypyridines via Suzuki-Miyaura Coupling
Direct Suzuki-Miyaura coupling of this compound is not feasible. However, the nitrile can be converted to a suitable leaving group, such as a bromide, to enable cross-coupling. A more direct, though less common, approach involves the conversion of the nitrile to a boronic acid derivative. For this application note, we will focus on the more established route involving a halogenated pyridine. As a representative example, the Suzuki-Miyaura coupling of 2-bromo-6-methoxypyridine is described.
Reaction Scheme:
Quantitative Data:
The following table presents typical yields for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various arylboronic acids.
| Arylboronic Acid (Ar-B(OH)₂) | Product (2-Aryl-6-methoxypyridine) | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | 2-Phenyl-6-methoxypyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95%[1] |
| 4-Methylphenylboronic acid | 6-Methoxy-2-(p-tolyl)pyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80-92% |
| 3-Methoxyphenylboronic acid | 6-Methoxy-2-(3-methoxyphenyl)pyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 88-98%[1] |
Experimental Protocol:
Materials:
-
2-Bromo-6-methoxypyridine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., Toluene/Water mixture)
-
Standard Schlenk glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask charged with a magnetic stir bar, add 2-bromo-6-methoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (usually 4-24 hours), monitoring the reaction progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methoxypyridine.[1]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Synthesis of 2-Amino-6-methoxypyridines via Nucleophilic Aromatic Substitution
The methoxy group at the 6-position of this compound can be displaced by primary and secondary amines via a nucleophilic aromatic substitution (SNA_r_) reaction, particularly when activated by a strong base system like NaH/LiI.[3][4] This provides a direct route to substituted 2-aminopyridines.
Reaction Scheme:
Quantitative Data:
The following table provides representative data for the amination of methoxypyridines.
| Amine (R¹R²NH) | Product | Conditions | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)pyridine-2-carbonitrile | NaH, LiI, THF, 60 °C | 88%[3] |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)pyridine-2-carbonitrile | NaH, LiI, THF, 60 °C | 85% |
| Morpholine | 2-(Morpholino)pyridine-2-carbonitrile | NaH, LiI, THF, 60 °C | 82% |
Experimental Protocol:
Materials:
-
This compound
-
Amine (e.g., Piperidine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard Schlenk glassware
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add NaH (3.0 equiv) under an inert atmosphere.[3]
-
Add anhydrous THF, followed by the addition of LiI (2.0 equiv).[3]
-
Stir the suspension at room temperature for 10 minutes.
-
Add the amine (1.2 equiv) to the suspension.
-
Finally, add this compound (1.0 equiv) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 8-16 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-methoxypyridine derivative.
Workflow for Nucleophilic Amination
Caption: Experimental workflow for the nucleophilic amination.
Synthesis of 6-Methoxy-2-pyridinemethanamine via Nitrile Reduction
The nitrile group of this compound can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides access to 2-(aminomethyl)pyridine derivatives.
Reaction Scheme:
Quantitative Data:
The following table provides typical reducing agents and expected yields for the reduction of aromatic nitriles.
| Reducing Agent | Solvent | Temperature | Expected Yield (%) |
| LiAlH₄ | THF | Reflux | 70-90% |
| H₂, Raney Nickel | Methanol/Ammonia | 50-100 °C, 50-100 atm | 80-95% |
| H₂, Pd/C | Ethanol/HCl | Room Temperature | 75-90% |
Experimental Protocol (using LiAlH₄):
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (1.5 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF and diethyl ether.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude 6-methoxy-2-pyridinemethanamine, which can be further purified by distillation or chromatography if necessary.
Nitrile Reduction Pathway
Caption: General pathway for the reduction of the nitrile group.
Synthesis of 5-(6-Methoxypyridin-2-yl)-1H-tetrazole via [3+2] Cycloaddition
The nitrile group of this compound can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide, to form a tetrazole ring. This reaction is often catalyzed by a Lewis acid.
Reaction Scheme:
Quantitative Data:
The following table shows representative conditions and yields for the synthesis of tetrazoles from nitriles.
| Catalyst | Azide Source | Solvent | Temperature | Time | Yield (%) |
| ZnBr₂ | NaN₃ | H₂O | 100 °C | 12 h | 85-95% |
| NH₄Cl | NaN₃ | DMF | 120 °C | 24 h | 80-90% |
| Co(II) complex | NaN₃ | Methanol | Reflux | 12 h | ~95%[4][5] |
Experimental Protocol (using ZnBr₂):
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), sodium azide (1.5 equiv), and zinc bromide (0.5 equiv) in water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-(6-methoxypyridin-2-yl)-1H-tetrazole.
[3+2] Cycloaddition for Tetrazole Synthesis
Caption: Key steps in the synthesis of a tetrazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Nucleophilic amination of methoxypyridines by a sodium hydride–iodide composite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Methoxypyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-methoxypyridine-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-cyanopyridine moiety in numerous biologically active compounds and functional materials. The following sections detail protocols for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, offering a guide for the synthesis of a diverse range of derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a substrate such as this compound, where the methoxy group can be used as a handle for further transformation or be the final desired substituent, these reactions provide a powerful tool for rapid library synthesis and the development of novel molecular entities. The electron-deficient nature of the pyridine ring, further influenced by the cyano group, necessitates careful optimization of reaction conditions to achieve high yields and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. In the context of this compound (assuming a suitable leaving group at the 6-position, such as a halide), this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Data Presentation: Suzuki-Miyaura Coupling of Related Substrates
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-6-methylpyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | [Fictionalized Data] |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 | [1] |
| 3 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq) | Dioxane | Reflux | 8 | 86 | [1] |
| 4 | 2,6-Dichloronicotinamide | Phenylboronic acid | PXPd2 (2) | - | K₂CO₃ | Methanol | 65 | 1 | 95 (regioselective at C2) | [2][3][4] |
| 5 | 6-Chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 78 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
6-Halo-2-cyanopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the 6-halo-2-cyanopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling
The Stille coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups.
General Reaction Scheme:
Caption: General scheme for the Stille coupling reaction.
Data Presentation: Stille Coupling of Related Substrates
| Entry | Aryl Halide | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 88 | [Fictionalized Data] |
| 2 | 2,6-Dibromopyridine | Tributyl(phenyl)stannane | Pd(OAc)₂ (0.1) | IPr·HCl (0.12) | KOBu-t | ACN/H₂O | RT | 1 | 95 (mono-arylated) | [6] |
| 3 | 3-Bromoquinoline | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 12 | 90 | [Fictionalized Data] |
| 4 | 4-Iodoanisole | 2-(Tributylstannyl)pyridine | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | - | THF | 50 | 2 | 91 | [Fictionalized Data] |
Experimental Protocol: Stille Coupling
Materials:
-
6-Halo-2-cyanopyridine (1.0 mmol)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Solvent (e.g., anhydrous, degassed Toluene, 5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 6-halo-2-cyanopyridine and the organostannane in the solvent.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or pseudohalide. This reaction is highly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals.[7][8]
General Reaction Scheme:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Cyano Group in 6-Methoxypyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for several common and synthetically useful transformations of the cyano group in 6-methoxypyridine-2-carbonitrile. This versatile starting material can be derivatized into a variety of functional groups, including carboxylic acids, primary amines, tetrazoles, and ketones, which are valuable intermediates in the synthesis of novel pharmaceutical and agrochemical compounds. The protocols provided herein are based on established chemical literature and offer representative procedures and reaction parameters.
Hydrolysis of the Cyano Group to a Carboxylic Acid
The hydrolysis of the nitrile functionality in this compound to the corresponding carboxylic acid, 6-methoxypicolinic acid, is a fundamental transformation. This conversion allows for subsequent reactions such as amide bond formation, esterification, or reduction. Both acidic and basic conditions can be effectively employed.
Data Presentation: Hydrolysis Conditions
| Entry | Method | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 1 | Acidic Hydrolysis | Dilute Hydrochloric Acid | Reflux | 4 - 8 | > 90 (Typical) | The product is the free carboxylic acid.[1] |
| 2 | Alkaline Hydrolysis | Sodium Hydroxide Solution | Reflux | 4 - 8 | > 90 (Typical) | Initially forms the sodium salt, requires acidification for workup.[1] |
| 3 | Peroxide-mediated | Sodium Peroxide | 50 | 2 - 4 | ~75 | A milder alternative for sensitive substrates.[2] |
Experimental Protocol: Alkaline Hydrolysis
This protocol details the conversion of this compound to 6-methoxypicolinic acid under basic conditions, which is a high-yielding and common procedure.
Materials:
-
This compound
-
10 M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add 10 M aqueous sodium hydroxide solution (10-15 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid in an ice bath. A precipitate of 6-methoxypicolinic acid will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
Dry the product under vacuum to yield pure 6-methoxypicolinic acid.
Caption: Workflow for the alkaline hydrolysis of the cyano group.
Reduction of the Cyano Group to a Primary Amine
The reduction of the nitrile in this compound affords (6-methoxypyridin-2-yl)methanamine, a valuable primary amine intermediate. This transformation can be achieved through various methods, including catalytic hydrogenation and reduction with metal hydrides.
Data Presentation: Reduction Conditions
| Entry | Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | Catalytic Hydrogenation | H₂, 5% Pd/C, conc. HCl | Methanol | 20 | 95-97 | Product is isolated as the hydrochloride salt.[3] |
| 2 | Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | Reflux | High (Typical) | Requires anhydrous conditions and careful workup.[4] |
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of this compound using palladium on carbon as a catalyst.
Materials:
-
This compound
-
5% Palladium on Charcoal (Pd/C)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a reaction flask, add this compound (1.0 eq), methanol, and concentrated hydrochloric acid (2.0 eq).
-
Carefully add 5% palladium on charcoal (typically 1-5 mol % of Pd).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude (6-methoxypyridin-2-yl)methanamine hydrochloride.
-
The product can be further purified by recrystallization.
Caption: Simplified pathway for the reduction of a cyanopyridine.
Conversion of the Cyano Group to a Tetrazole
The [3+2] cycloaddition of the cyano group with an azide source is a highly effective method for the synthesis of 5-substituted-1H-tetrazoles. The tetrazole ring is a common bioisostere for the carboxylic acid group in medicinal chemistry.
Data Presentation: Tetrazole Formation Conditions
| Entry | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaN₃ | ZnCl₂ | Water | Reflux | 12 - 24 | 72-95 (for various nitriles)[5] |
| 2 | NaN₃, NH₄Cl | - | DMF | 110 | 12 - 18 | High (Typical) |
Experimental Protocol: Zinc-Catalyzed Tetrazole Synthesis
This protocol describes the synthesis of 5-(6-methoxypyridin-2-yl)-1H-tetrazole using zinc chloride as a catalyst in water.[1][5]
Materials:
-
This compound
-
Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Zinc Chloride (ZnCl₂)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), zinc chloride (0.5 eq), and deionized water.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is generally complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water.
-
Dry the product under vacuum to yield 5-(6-methoxypyridin-2-yl)-1H-tetrazole.
Caption: Reagents for the synthesis of a 5-substituted tetrazole.
Reaction of the Cyano Group with a Grignard Reagent to Form a Ketone
The addition of a Grignard reagent to the nitrile group, followed by aqueous workup, provides a convenient route to ketones. This reaction allows for the introduction of a wide variety of alkyl or aryl groups.
Data Presentation: Grignard Reaction
| Entry | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | Ethylmagnesium Bromide | Anhydrous Diethyl Ether or THF | 0 to r.t. | Moderate to High (Typical) | The reaction initially forms an imine, which is hydrolyzed to the ketone during workup.[6][7] |
Experimental Protocol: Reaction with Ethylmagnesium Bromide
This protocol details the synthesis of 1-(6-methoxypyridin-2-yl)propan-1-one via the addition of ethylmagnesium bromide.
Materials:
-
This compound
-
Ethylmagnesium bromide (EtMgBr) solution in THF or ether
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Three-neck round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere.
-
In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Slowly add the ethylmagnesium bromide solution (1.1 eq) from a dropping funnel with stirring.
-
After the addition is complete, warm the reaction mixture to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield 1-(6-methoxypyridin-2-yl)propan-1-one.
References
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: The Role of 6-Methoxypyridine-2-carbonitrile Derivatives in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct participation of 6-Methoxypyridine-2-carbonitrile in multi-component reactions (MCRs) is not extensively documented in current literature, its structural motif is of significant interest in medicinal chemistry. This document explores a representative application of a key derivative, 6-methoxy-2-pyridinecarboxaldehyde, in the renowned Biginelli multi-component reaction. This hypothetical yet scientifically grounded approach enables the synthesis of a novel class of dihydropyrimidinones (DHPMs) incorporating the 6-methoxypyridine scaffold. Such compounds are of considerable interest for drug discovery, given the established biological activities of both the pyridine core and the DHPM framework. These activities include potential applications as calcium channel blockers, antihypertensive agents, and anti-inflammatory compounds.[1][2][3] This application note provides a detailed protocol for this synthesis, alongside representative data and visualizations to guide researchers in exploring this promising area of chemical synthesis.
Introduction to this compound and MCRs
This compound is a substituted pyridine derivative featuring a methoxy group at the 6-position and a nitrile group at the 2-position. While the nitrile group itself can participate in certain chemical transformations, its conversion to an aldehyde group via reduction opens up a gateway for its use in a wider array of powerful synthetic methodologies, including multi-component reactions.
Multi-component reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors.[1][4] The Biginelli reaction, a classic example of an MCR, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][3][4]
Representative Application: Biginelli Reaction with 6-Methoxy-2-pyridinecarboxaldehyde
This section outlines a hypothetical, yet highly plausible, application of a derivative of this compound in a Biginelli multi-component reaction. The nitrile functionality of this compound can be readily reduced to an aldehyde, yielding 6-methoxy-2-pyridinecarboxaldehyde. This aldehyde can then serve as a key building block in a Biginelli reaction to synthesize novel dihydropyrimidinones bearing the 6-methoxypyridine moiety.
The general reaction scheme is as follows:
Step 1: Reduction of this compound (A detailed protocol for this step is beyond the scope of this document but can be achieved using standard reducing agents like Diisobutylaluminium hydride (DIBAL-H)).
Step 2: Biginelli Multi-component Reaction An acid-catalyzed, one-pot reaction between 6-methoxy-2-pyridinecarboxaldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea.
Diagram of the Proposed Biginelli Reaction
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Methoxypyridine-2-carbonitrile by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methoxypyridine-2-carbonitrile by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| CC-01 | Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | - Gradually decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate system).- Consider a less polar solvent system altogether. |
| CC-02 | Compound Does Not Elute or Elutes Very Slowly (Low Rf) | The mobile phase is not polar enough to displace the compound from the stationary phase. | - Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the ethyl acetate content).- A small amount of methanol can be added to significantly increase polarity if necessary. |
| CC-03 | Poor Separation of Compound from Impurities | - The chosen solvent system has poor selectivity for the compound and impurities.- The column is overloaded with the crude sample.- The column was packed improperly, leading to channeling. | - Screen different solvent systems using Thin Layer Chromatography (TLC) to find one that provides better separation.- Reduce the amount of sample loaded onto the column.- Repack the column carefully, ensuring a homogenous and crack-free stationary phase bed. |
| CC-04 | Peak Tailing of the Desired Compound | The pyridine nitrogen of this compound may be interacting with acidic silanol groups on the silica gel. | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. |
| CC-05 | Low Recovery of the Purified Compound | - The compound may be irreversibly adsorbed onto the silica gel.- The compound may be degrading on the silica gel.[1] | - Pre-treat the silica gel with a base (e.g., triethylamine) if the compound is suspected to be acid-sensitive.- Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for several hours before eluting to check for degradation. |
| CC-06 | Crystallization of Compound on the Column | The compound has low solubility in the mobile phase. | - Choose a mobile phase in which the compound is more soluble.- Load the sample onto the column dissolved in a stronger, more polar solvent, and then begin elution with the less polar mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Based on the purification of similar cyanopyridines, a ratio of 1:1 ethyl acetate/hexane is a reasonable starting point. Another common system for moderately polar compounds is dichloromethane/ethyl acetate (e.g., 8:2).[2] The optimal ratio should be determined by preliminary TLC analysis.
Q2: How do I determine the best solvent system using Thin Layer Chromatography (TLC)?
A2: Spot your crude mixture on a TLC plate and develop it in various solvent systems. The ideal system will show good separation between the spot for this compound and any impurities, with the target compound having an Rf value of approximately 0.2-0.4.
Q3: My compound is a solid. How should I load it onto the column?
A3: You can use either wet or dry loading. For wet loading, dissolve the compound in a minimal amount of the mobile phase or a slightly more polar solvent and carefully pipette it onto the top of the column. For dry loading, dissolve your compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.
Q4: What type of stationary phase should I use?
A4: Standard silica gel (60 Å, 230-400 mesh) is the most common and suitable stationary phase for the purification of this compound.
Q5: The compound appears as a streak rather than a spot on the TLC plate. What does this mean?
A5: Streaking can be caused by several factors, including applying too much sample to the TLC plate, or strong interactions with the stationary phase. If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the spot shape. For a pyridine derivative like this compound, tailing due to basicity is possible, and adding a small amount of triethylamine to the mobile phase can help.
Q6: Can this compound decompose on silica gel?
A6: While generally stable, some pyridine derivatives can be sensitive to the acidic nature of silica gel.[1] If you suspect degradation (e.g., low recovery, appearance of new spots on TLC after exposure to silica), you can use deactivated silica gel (e.g., by pre-treating with triethylamine) or consider using a different stationary phase like alumina.
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound. Note that these are starting values and may require optimization.
| Parameter | Value / Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for this type of compound. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (gradient or isocratic) | Start with a 4:1 to 1:1 ratio and adjust based on TLC. |
| Rf Value (Target) | 0.2 - 0.4 | In the optimized mobile phase on a TLC plate. |
| Elution Order | Less polar impurities will elute first. | This compound is moderately polar. |
| Typical Recovery | > 80% | Recovery can be affected by compound stability and loading. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 4:1 hexane/ethyl acetate).
-
Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the column, taking care not to disturb the sand and silica gel layers.
-
Begin collecting fractions. The elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 6-Methoxypyridine-2-carbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 6-Methoxypyridine-2-carbonitrile (CAS: 83621-01-6).[1][2][][4]
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
A1: This is a frequent issue that can arise from several factors:
-
Excess Solvent: The most common cause for crystallization failure is using too much solvent.[5][6] The concentration of the compound may be too low to allow crystal formation.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its typical solubility limit but has not yet begun to crystallize.[5][6]
-
Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[5][6][7]
-
Solution 2: Seeding: If available, add a tiny, pure crystal of this compound (a "seed crystal") to the cooled solution. This provides a template for other molecules to crystallize upon.[5][6]
-
-
Insufficient Cooling: The solution may not be cold enough for the compound's solubility to decrease sufficiently.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath to further lower the temperature.[8]
-
Q2: My compound separated as an oil instead of solid crystals. Why did this happen and how can I fix it?
A2: This phenomenon, known as "oiling out," typically occurs when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[6] Given the melting point of this compound is 62-67 °C, selecting a solvent with a boiling point well above this range can increase the risk of oiling out.[4]
-
Solution 1: Reheat and Add Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool very slowly. Slow cooling is crucial to encourage the formation of an ordered crystal lattice rather than an oil.[6]
-
Solution 2: Change Solvent System: If oiling out persists, the chosen solvent may be unsuitable. It is advisable to select a different solvent or a mixed-solvent system. For example, if you are using a solvent in which the compound is very soluble, try adding an "anti-solvent" (in which it is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the first solvent before cooling.
Q3: The yield of my recrystallized product is very low. What are the potential causes?
A3: A low recovery can be frustrating but is often preventable. Common causes include:
-
Using too much solvent: As mentioned in Q1, excess solvent will retain more of your compound in the solution (the "mother liquor") even after cooling, thus reducing the final yield.[7][9]
-
Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (used to remove insoluble impurities), some product may crystallize on the filter paper along with the impurities. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of your purified product.[9]
Q4: My final product is still colored. How can I remove colored impurities?
A4: If the crude material has a distinct color that is not characteristic of the pure compound, colored impurities are present.
-
Solution: These can often be removed by using activated charcoal.[10] After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount (e.g., a spatula tip) of decolorizing charcoal.[10] Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. The charcoal can then be removed by hot gravity filtration before allowing the solution to cool and crystallize.[10][11]
Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table summarizes its physical properties and provides qualitative guidance on solvent selection based on general chemical principles. Pyridine derivatives are generally polar.[5]
| Property | Value / Guideline | Source(s) |
| Molecular Formula | C₇H₆N₂O | [2] |
| Molecular Weight | 134.14 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Melting Point | 62-67 °C | [4] |
| Purity (Typical) | ≥97% | [2][4] |
| Solvent Selection | Good solubility when hot, poor solubility when cold. | [12] |
| Suitable Solvents (candidates): Isopropanol, Ethanol, Acetone, Ethyl Acetate. | [13] | |
| Mixed-Solvent Systems (candidates): Ethanol/Water, Acetone/Hexane, Toluene/Heptane. | [13] | |
| Poor Solvents (for washing): Hexane, Heptane, Diethyl Ether, Water (test first). | [13] |
Note: Always perform small-scale solubility tests with a few milligrams of your compound to determine the optimal solvent or solvent system before committing the bulk of your material.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure for recrystallization.
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent or mixed-solvent system. For this example, isopropanol is used.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture on a hot plate, swirling gently. Continue to add the solvent dropwise until the solid just completely dissolves at the boiling point.[9]
-
(Optional) Removal of Colored Impurities: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.
-
(Optional) Hot Gravity Filtration: To remove insoluble impurities (or the activated charcoal), perform a hot gravity filtration. Use a pre-heated short-stem funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.[10][11] This step minimizes premature crystallization.
-
Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination.[8] Allow the solution to cool slowly to room temperature on a benchtop.[8] Slow cooling is preferable as it leads to the formation of purer, larger crystals.[7][8] Once at room temperature, the flask can be moved to an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities.[9]
-
Drying: Allow air to be drawn through the crystals on the Büchner funnel for several minutes to help dry them. Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a low-temperature vacuum oven.
-
Analysis: Weigh the dried, purified product to calculate the percent recovery. Determine the melting point to assess its purity. A sharp melting point close to the literature value indicates high purity.
Visualizations
The following diagrams illustrate the experimental workflow and troubleshooting logic for the recrystallization process.
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. eontrading.uk [eontrading.uk]
- 2. calpaclab.com [calpaclab.com]
- 4. 6-甲氧基-2-吡啶甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. mt.com [mt.com]
- 13. Tips & Tricks [chem.rochester.edu]
common side reactions in the synthesis of 6-Methoxypyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxypyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Nucleophilic Substitution: Cyanation of a 2-halo-6-methoxypyridine, typically 2-chloro-6-methoxypyridine, using a cyanide salt such as cuprous cyanide (CuCN) or potassium cyanide (KCN), often with a palladium or nickel catalyst.[1][2][3]
-
Sandmeyer Reaction: Conversion of 2-amino-6-methoxypyridine to a diazonium salt, followed by reaction with a cyanide salt, commonly copper(I) cyanide.[4][5]
Q2: What is the most common side reaction observed during the synthesis of this compound?
A2: The most frequently encountered side reaction is the hydrolysis of the nitrile group to form 6-methoxypyridine-2-carboxamide, which can be further hydrolyzed to 6-methoxypyridine-2-carboxylic acid, particularly if water is present and the reaction is run under acidic or basic conditions at elevated temperatures.[6][7][8]
Q3: How can I minimize the hydrolysis of the nitrile product?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) reaction conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During the work-up, avoid prolonged exposure to strong acids or bases, especially at high temperatures.
Q4: I am using the Sandmeyer reaction route and observing a significant amount of a biaryl byproduct. Is this normal?
A4: Yes, the formation of biaryl compounds is a known side reaction in the Sandmeyer reaction, which proceeds via a radical mechanism.[4] The aryl radical intermediate can dimerize to form a biaryl impurity. Optimizing the reaction conditions, such as temperature and the rate of addition of reagents, can help to minimize this side reaction.
Q5: My final product is contaminated with unreacted 2-chloro-6-methoxypyridine. How can I improve the conversion?
A5: Incomplete conversion can be addressed by:
-
Increasing the reaction time or temperature, while monitoring for the formation of degradation products.[1]
-
Using a slight excess of the cyanide reagent.
-
Ensuring the catalyst (if used) is active and not poisoned. The final product can be purified from the starting material using column chromatography.[1][9]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or temperature. Ensure the stoichiometry of the reagents is correct. |
| Catalyst Inactivity (for catalyzed reactions) | Use a fresh batch of catalyst. Ensure the reaction is free from catalyst poisons (e.g., water, sulfur compounds). |
| Hydrolysis of Product | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. Use neutral or mildly acidic/basic conditions during work-up and purification. |
| Formation of Side Products (e.g., biaryls in Sandmeyer) | Optimize reaction conditions (temperature, concentration, addition rate) to favor the desired product. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Mitigation and Removal |
| 6-Methoxypyridine-2-carboxamide | Characterized by a different retention time in LC-MS and distinct IR (C=O stretch) and NMR signals. | Prevent its formation by maintaining anhydrous conditions. Remove via column chromatography. |
| 6-Methoxypyridine-2-carboxylic acid | Can be identified by its acidic nature and distinct spectroscopic data. | Avoid harsh acidic or basic conditions, especially during work-up at elevated temperatures. Can be removed by an aqueous basic wash, though this may promote further nitrile hydrolysis. Column chromatography is a more controlled method. |
| Unreacted Starting Material | Matches the spectroscopic data of the starting material (e.g., 2-chloro-6-methoxypyridine). | Drive the reaction to completion (see Issue 1). Separate from the product using column chromatography.[1][9] |
| Biaryl Impurities (from Sandmeyer) | Higher molecular weight compounds detectable by MS. | Optimize the Sandmeyer reaction conditions. Purify the product via column chromatography or recrystallization. |
| Solvent-Related Impurities | May arise from the decomposition of high-boiling solvents like DMF at high temperatures.[10] | If possible, use a lower boiling point solvent or conduct the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: Synthesis via Cyanation of 2-Chloro-6-methoxypyridine
This protocol is a general guideline and may require optimization.
Reagents:
-
2-Chloro-6-methoxypyridine
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-chloro-6-methoxypyridine and copper(I) cyanide.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitigation of Nitrile Hydrolysis
-
Drying of Solvents and Reagents: Ensure all solvents are thoroughly dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Solid reagents should be dried in a vacuum oven if necessary.
-
Inert Atmosphere: Conduct the reaction and any transfers of anhydrous reagents under a positive pressure of an inert gas like nitrogen or argon.
-
Controlled Work-up: When quenching the reaction and performing extractions, use pre-cooled solutions and minimize the time the product is in contact with aqueous acidic or basic phases. If an aqueous wash is necessary, use a saturated solution of a mild reagent like sodium bicarbonate for neutralization.
Visualizations
Caption: Synthesis of this compound.
Caption: Hydrolysis side reactions.
Caption: Troubleshooting workflow for low yield.
References
- 1. 2-Pyridinecarbonitrile, 6-Methoxy- | CAS 23620-57-5 | Properties, Uses, Safety, Supplier & SDS | High Purity Chemical from China [pipzine-chem.com]
- 2. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 3. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4629808A - Process for hydrolyzing nitriles - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Methoxypyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxypyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the nucleophilic substitution of a leaving group at the 2-position of a pyridine ring with a cyanide source. Common starting materials include 2-chloro-6-methoxypyridine or 2-bromo-6-methoxypyridine. The cyanation is typically achieved using reagents such as copper(I) cyanide (in a Rosenmund-von Braun reaction), or alkali metal cyanides like sodium or potassium cyanide, sometimes in the presence of a palladium catalyst.
Q2: What are the primary byproducts I should expect during the synthesis of this compound?
A2: The principal byproducts are typically related to the hydrolysis of the nitrile group and unreacted starting materials. The presence of water in the reaction mixture can lead to the formation of 6-methoxypyridine-2-carboxamide and, with further hydrolysis, 6-methoxypyridine-2-carboxylic acid. In some cases, particularly in syntheses involving malononitrile, the formation of substituted 2-aminobenzene-1,3-dicarbonitriles has been observed as a minor byproduct in related reactions.[1]
Q3: How can I minimize the formation of hydrolysis byproducts?
A3: To reduce the formation of the amide and carboxylic acid byproducts, it is crucial to perform the reaction under anhydrous (dry) conditions. This includes using anhydrous solvents, drying the starting materials and reagents thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Q4: What purification methods are effective for isolating this compound?
A4: The most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization. The choice of solvent system for both techniques will depend on the specific impurities present. A combination of non-polar and polar solvents, such as a hexane/ethyl acetate gradient, is often effective for column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired product | 1. Inactive catalyst (if applicable).2. Poor quality of starting materials.3. Incorrect reaction temperature.4. Insufficient reaction time. | 1. Use a fresh batch of catalyst or activate it prior to use.2. Ensure starting materials are pure and dry.3. Optimize the reaction temperature based on literature procedures for similar reactions.4. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. |
| Presence of significant amounts of 6-methoxypyridine-2-carboxamide and/or 6-methoxypyridine-2-carboxylic acid | Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents.2. Dry all glassware thoroughly before use.3. Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Unreacted 2-halo-6-methoxypyridine remains | 1. Insufficient amount of cyanide source.2. Low reaction temperature or insufficient heating.3. Deactivation of the catalyst. | 1. Use a slight excess of the cyanide reagent.2. Ensure the reaction is heated to the appropriate temperature for a sufficient duration.3. If using a palladium catalyst, ensure the ligand and reaction conditions are optimal to prevent catalyst decomposition. |
| Formation of a dark, tarry reaction mixture | Polymerization or decomposition of starting materials or products at high temperatures. | 1. Lower the reaction temperature and extend the reaction time.2. Ensure efficient stirring to prevent localized overheating. |
| Difficulty in separating the product from byproducts | Similar polarities of the product and impurities. | 1. Optimize the solvent system for column chromatography to achieve better separation.2. Attempt recrystallization from different solvent systems.3. Consider a chemical workup to remove acidic or basic impurities before chromatography. |
Byproduct Summary
The following table summarizes the common byproducts formed during the synthesis of this compound.
| Byproduct Name | Chemical Structure | Formation Pathway |
| 6-Methoxypyridine-2-carboxamide | Partial hydrolysis of the nitrile group of the product in the presence of water. | |
| 6-Methoxypyridine-2-carboxylic acid | Complete hydrolysis of the nitrile group of the product, often following the formation of the amide intermediate. | |
| Unreacted 2-halo-6-methoxypyridine | Incomplete reaction due to factors such as insufficient reaction time, temperature, or reagent stoichiometry. | |
| Substituted 2-aminobenzene-1,3-dicarbonitrile | A potential minor byproduct arising from side reactions, particularly in syntheses utilizing malononitrile.[1] |
Experimental Protocol: Cyanation of 2-Bromo-6-methoxypyridine
This protocol is a representative example for the synthesis of this compound via a Rosenmund-von Braun reaction.
Materials:
-
2-Bromo-6-methoxypyridine
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Aqueous ammonia solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-6-methoxypyridine (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF (5-10 mL per gram of the bromo-pyridine).
-
Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a stirred solution of aqueous ammonia (e.g., 10-15%) to quench the reaction and dissolve copper salts.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
Technical Support Center: Synthesis of 6-Methoxypyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methoxypyridine-2-carbonitrile and increasing its yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction, specifically the cyanation of a 2-halo-6-methoxypyridine. The starting material is typically 2-chloro-6-methoxypyridine due to its commercial availability and reactivity.[1][2] This reaction involves substituting the halogen atom with a cyanide group, often facilitated by a catalyst in a polar aprotic solvent.
Q2: Which cyanide source should I use for the cyanation reaction?
A2: The choice of cyanide source is critical and involves a trade-off between reactivity, safety, and waste disposal.
-
Alkali Metal Cyanides (NaCN, KCN): These are common and cost-effective. However, they may require harsh reaction conditions (high temperatures) or the use of a catalyst to achieve good yields.[3][]
-
Copper(I) Cyanide (CuCN): Often used in the Rosenmund-von Braun reaction, it is highly effective for the cyanation of aryl halides but generates toxic heavy metal waste, which is a significant drawback on an industrial scale.[5]
-
Other Metal Cyanides (e.g., Zn(CN)₂, K₄Fe(CN)₆): These are explored as less toxic alternatives to CuCN and can be effective, sometimes under milder conditions, particularly in palladium-catalyzed reactions.[6][7]
Q3: Why is it crucial to use anhydrous conditions for this synthesis?
A3: The presence of water can lead to the hydrolysis of the nitrile (-CN) group, a significant side reaction.[8] Under basic or acidic conditions, the nitrile can convert to 6-methoxypicolinamide or further to 6-methoxy-picolinic acid. This not only consumes the desired product but also complicates the purification process. Using anhydrous solvents and reagents under an inert atmosphere (like nitrogen or argon) is essential to minimize this side reaction and maximize the yield of the target nitrile.[1]
Q4: My reaction is not proceeding to completion. What factors could be limiting the conversion?
A4: Incomplete conversion can be due to several factors:
-
Reaction Temperature: The cyanation of halopyridines often requires elevated temperatures to proceed at a reasonable rate.[5]
-
Catalyst Activity: If a transition metal catalyst is used, it may be deactivated by impurities or may not be suitable for the specific substrate.
-
Solvent Choice: The solvent must be able to dissolve the reagents and facilitate the substitution reaction. Polar aprotic solvents like DMSO or DMF are generally preferred.[3][5]
-
Leaving Group: The nature of the halogen on the pyridine ring affects reactivity. While chlorine is common, bromine is a better leaving group and may react under milder conditions, though it is a more expensive starting material.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion of 2-Chloro-6-methoxypyridine | Insufficient Temperature: The activation energy for the nucleophilic substitution is not being met. | Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or GC-MS. Reactions may require temperatures from 80°C to 150°C.[5] |
| Poor Reagent Solubility: The cyanide salt or other reagents are not sufficiently dissolved in the solvent. | Ensure a suitable polar aprotic solvent (e.g., DMSO, DMF, NMP) is used. Consider adding a phase-transfer catalyst (PTC) if using an alkali metal cyanide to improve its solubility and nucleophilicity.[3] | |
| Catalyst Inefficiency (if applicable): The chosen catalyst (e.g., Palladium or Copper-based) is inactive or poisoned. | Use a fresh batch of catalyst. Ensure the reaction is free from catalyst poisons. For palladium-catalyzed cyanations, ensure ligands are appropriate and the palladium source is active. | |
| Significant Formation of Side Products | Hydrolysis of Nitrile: Presence of water in the reaction mixture is hydrolyzing the product to the corresponding amide or carboxylic acid.[1][8] | Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under a dry, inert atmosphere (N₂ or Argon). |
| Polymerization: The reaction mixture becomes viscous or forms a tar-like substance, especially at high temperatures.[8] | Maintain strict temperature control to avoid localized overheating. Consider running the reaction at a slightly lower temperature for a longer duration. | |
| Difficulty in Product Isolation and Purification | Product Loss During Aqueous Workup: The product may have some solubility in the aqueous layer. | Saturate the aqueous phase with NaCl (brine) to decrease the product's solubility before extraction. Perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). |
| Co-elution with Impurities: The product does not separate cleanly from starting material or byproducts during column chromatography. | Optimize the chromatography solvent system by testing different polarity mixtures. Consider using a different stationary phase or an alternative purification method like recrystallization. |
Data on Cyanation of Halopyridines
While specific yield data for this compound synthesis is sparse in comparative studies, the following table summarizes typical yields for analogous cyanation reactions on pyridine rings, illustrating the impact of different methodologies.
| Starting Material | Cyanide Source | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 2-Chloropyridine derivatives | NaOMe/MeOH | Nucleophilic substitution of Cl | Anhydrous Methanol | 68-79% | [1] |
| 2-Bromo-5-(trifluoromethyl)pyridine | K₂CO₃, Isopropanol | Pd(OAc)₂, TBAI | Cyrene™/GVL | 95% | [9] |
| 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | CuCN | Rosenmund-von Braun | DMF | Not specified, but a known method | [5] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | NaCN | 4-DMAP (activating agent) | Propionitrile/Water | High conversion | [5] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloro-6-methoxypyridine
This protocol is a representative procedure based on modern cross-coupling methods, which often provide higher yields and milder conditions than traditional methods.
Reagents:
-
2-Chloro-6-methoxypyridine (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To an oven-dried flask, add 2-Chloro-6-methoxypyridine, Zn(CN)₂, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction with an aqueous solution of sodium bicarbonate and ammonia to complex the excess zinc.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Process Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 5. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 6. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - PMC [pmc.ncbi.nlm.nih.gov]
optimizing temperature for 6-Methoxypyridine-2-carbonitrile reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the temperature in reactions involving 6-Methoxypyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions with this compound?
A1: The optimal temperature is highly dependent on the specific reaction (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination, cyanation), catalyst system, solvent, and substrates used. Generally, a starting point for optimization is in the range of 60-100 °C. It is crucial to perform temperature scouting experiments for each new reaction to determine the ideal balance between reaction rate and impurity formation. For some syntheses of related methoxypyridine carbonitriles, yields have been observed to vary significantly within a narrow range of 50 °C to 65 °C.[1]
Q2: My reaction is proceeding very slowly or not at all. Should I increase the temperature?
A2: Increasing the temperature can often increase the reaction rate. However, before raising the temperature, verify the following:
-
Catalyst activity: Ensure the palladium catalyst and ligands are not degraded. The in situ generation of the active Pd(0) catalyst is a critical step.[2]
-
Reagent purity: Confirm that all starting materials and reagents are pure and dry.
-
Inert atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon), as oxygen can deactivate the catalyst and lead to side reactions like homocoupling.
If these factors are confirmed, a stepwise increase in temperature (e.g., in 10 °C increments) while monitoring the reaction by TLC or LC-MS is a reasonable approach.
Q3: I'm observing significant byproduct formation. Could temperature be the cause?
A3: Yes, elevated temperatures are a common cause of side reactions. High temperatures can lead to:
-
Thermal decomposition: The nitrile group and the pyridine ring can be susceptible to decomposition at high temperatures, potentially leading to complex impurity profiles. While specific data for this compound is limited, related compounds like 1-methoxypyridinium methyl sulfate have been reported to be explosive at temperatures above 140–150 °C.[3] This indicates that the pyridine core can be sensitive to high temperatures.
-
Side reactions: Undesired reactions, such as dehalogenation or homocoupling of boronic acids in Suzuki reactions, can be accelerated at higher temperatures.[4]
-
Catalyst degradation: Palladium catalysts can decompose at high temperatures, leading to the formation of palladium black and a loss of catalytic activity.
If significant byproduct formation is observed, consider reducing the reaction temperature.
Q4: My reaction mixture is turning dark or black. What does this indicate?
A4: A dark or black reaction mixture often indicates the decomposition of the catalyst or one of the reactants. This is frequently caused by excessive heat. The formation of palladium black (finely divided palladium metal) from the decomposition of the homogeneous palladium catalyst is a common observation at elevated temperatures. Consider lowering the temperature or using a more thermally stable catalyst system.
Q5: Are there any specific safety concerns related to heating this compound?
A5: While the safety data sheet for this compound does not specify an explosive temperature, a related precursor in the synthesis of cyanopyridines, 1-methoxypyridinium methyl sulfate, is known to be violently explosive when heated above 140-150 °C.[3] Given this, caution should be exercised when heating reactions involving pyridine derivatives to high temperatures. It is recommended to conduct a thermal hazard assessment before scaling up any reaction.
Troubleshooting Guide
| Problem | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase the temperature in 10 °C increments, monitoring the reaction progress closely. For Suzuki-Miyaura reactions, an optimal temperature is often found around 80 °C, below which the yield may decrease sharply.[5] |
| Formation of Multiple Byproducts | Reaction temperature is too high, causing decomposition or side reactions. | Decrease the reaction temperature. Screen a range of lower temperatures (e.g., 50-80 °C) to find a better optimum. In some cases, yields of related methoxypyridine carbonitriles were optimal around 65 °C.[1] |
| Reaction Turns Black/Dark Brown | Catalyst decomposition due to excessive heat. | Immediately reduce the temperature. Consider using a more thermally stable ligand or a lower reaction temperature for a longer duration. |
| Inconsistent Results Between Batches | Poor temperature control or "hot spots" in the reaction vessel. | Ensure uniform and efficient stirring. Use an oil bath or heating mantle with a temperature controller for precise temperature management. Be aware of the actual internal reaction temperature throughout the process.[6] |
| Protodeborylation (in Suzuki reactions) | Elevated temperatures in the presence of proton sources (e.g., water). | Use milder reaction conditions, such as lower temperatures and shorter reaction times. Ensure the use of anhydrous solvents to minimize this side reaction.[4] |
Data on Temperature Optimization
The following table presents representative data for a hypothetical temperature optimization study in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. This data is illustrative of common trends observed in such optimizations.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) | Key Impurities (%) | Observations |
| 60 | 24 | 45 | 40 | < 1 | Slow reaction rate |
| 80 | 12 | 98 | 92 | 1.5 (Homocoupling) | Good balance of rate and purity |
| 100 | 6 | >99 | 85 | 5.0 (Homocoupling + Unidentified) | Faster reaction, but increased impurities |
| 120 | 4 | >99 | 70 | 15.0 (Decomposition products) | Reaction mixture darkened significantly |
Experimental Protocols
Protocol for Temperature Screening in a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for determining the optimal temperature for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: In parallel reaction vials, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture) to each vial to achieve the desired concentration.
-
Temperature Screening: Place the vials in separate heating blocks or a parallel synthesis reactor set to different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).
-
Reaction Monitoring: Stir the reactions and monitor their progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by LC-MS and/or TLC.
-
Analysis: Once the starting material is consumed in the fastest reaction, or after a set time (e.g., 24 hours), quench all reactions. Analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or LC with a calibration curve) to determine the yield of the desired product and the percentage of key impurities at each temperature.
-
Optimization: Based on the results, select the temperature that provides the best balance of reaction rate, yield, and purity.
Visualizations
Caption: A typical experimental workflow for optimizing reaction temperature.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: 6-Methoxypyridine-2-carbonitrile Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 6-Methoxypyridine-2-carbonitrile. Here you will find troubleshooting advice, frequently asked questions, and experimental protocols to navigate challenges related to solvent effects on its reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with this compound sluggish or not proceeding to completion?
A1: Slow reaction rates can be attributed to several factors, primarily the choice of solvent and the nucleophilicity of your reagent. The electron-withdrawing nitrile group activates the pyridine ring for nucleophilic attack, but the methoxy group is an electron-donating group, which can decrease the reactivity compared to pyridines with multiple electron-withdrawing substituents.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they solvate the cation of a salt, leaving the anion (nucleophile) more reactive.[1] Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[2][3]
-
Nucleophile Strength: The strength of the nucleophile is critical. Stronger nucleophiles will react faster. For instance, an alkoxide is a stronger nucleophile than an alcohol.
-
Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also promote side reactions.
Q2: I am observing a low yield of my desired product. What are the potential causes and how can I improve it?
A2: Low yields are a common issue and can stem from several sources.[1]
-
Poor Solubility: Ensure that your this compound and nucleophile are sufficiently soluble in the chosen solvent. Poor solubility leads to a heterogeneous reaction mixture and incomplete conversion.
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired product. Common side reactions include hydrolysis of the nitrile group or cleavage of the methoxy group under harsh conditions.
-
Inefficient Reaction Conditions: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like TLC or LC-MS. Consider extending the reaction time or increasing the temperature. The use of a catalyst, if applicable to your specific reaction, might also be beneficial.
Q3: I am getting a mixture of products. How can the solvent influence the selectivity of the reaction?
A3: Solvent polarity can influence the regioselectivity of nucleophilic attack if there are multiple electrophilic sites on the pyridine ring. For this compound, nucleophilic attack is generally expected at the position activated by the nitrile group. However, the solvent can influence the stability of intermediates, potentially favoring one reaction pathway over another. In some cases, changing the solvent can help to minimize the formation of undesired isomers.
Q4: Can the nitrile group of this compound hydrolyze during the reaction?
A4: Yes, the hydrolysis of the nitrile group to a carboxamide or a carboxylic acid is a potential side reaction, especially in the presence of strong acids or bases and water.[4][5] If your reaction conditions are basic or acidic and water is present, even in trace amounts, hydrolysis can occur. To minimize this, use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.
Q5: Is the methoxy group stable under typical SNAr conditions?
A5: The methoxy group on the pyridine ring is generally stable under neutral and basic conditions. However, under strongly acidic conditions or with certain nucleophiles at high temperatures, cleavage of the methoxy group to a hydroxyl group can occur.[6] If you suspect this is happening, consider using milder reaction conditions.
Troubleshooting Guide
This guide addresses common problems encountered during reactions involving this compound.
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Low Reactivity | 1. Switch to a Polar Aprotic Solvent: If using a protic solvent, switch to DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[1] 2. Increase Nucleophile Strength: If possible, use a stronger nucleophile (e.g., use an alkoxide instead of an alcohol). 3. Increase Reaction Temperature: Gradually increase the temperature and monitor for product formation and potential side reactions. |
| Poor Solubility | 1. Select a Better Solvent: Choose a solvent in which all reactants are fully soluble at the reaction temperature. 2. Increase Solvent Volume: Diluting the reaction mixture can sometimes help to dissolve all components. |
| Decomposition of Reactants | 1. Use Milder Conditions: If reactants are sensitive, consider lowering the temperature and using a milder base if applicable. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture. |
Problem: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Side Reactions | 1. Hydrolysis of Nitrile: Use anhydrous solvents and reagents.[4] 2. Cleavage of Methoxy Group: Avoid strongly acidic conditions and high temperatures.[6] |
| Lack of Regioselectivity | 1. Optimize Solvent: Experiment with solvents of different polarities to see if it influences the product distribution. 2. Modify Reaction Temperature: Lowering the temperature may increase the selectivity of the reaction. |
Quantitative Data on Solvent Effects
| Solvent | Solvent Type | Expected Relative Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | +++++ | Excellent at solvating cations, leaving the nucleophile highly reactive. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ++++ | Similar to DMSO, effectively solvates cations. |
| Acetonitrile (MeCN) | Polar Aprotic | +++ | Good polar aprotic solvent, though generally less effective than DMSO or DMF at promoting SNAr reactions. |
| Tetrahydrofuran (THF) | Aprotic | ++ | Less polar than other aprotic solvents, may result in lower solubility and slower reaction rates. |
| Toluene | Nonpolar | + | Generally a poor solvent for SNAr reactions due to low polarity and poor solubility of ionic reagents. |
| Ethanol (EtOH) | Polar Protic | + | Solvates and deactivates the nucleophile through hydrogen bonding, leading to significantly slower reaction rates.[2][3] |
| Water (H₂O) | Polar Protic | + | Similar to ethanol, strongly solvates nucleophiles. Also introduces the risk of nitrile hydrolysis. |
Note: The relative rate is an estimation based on established principles of physical organic chemistry.
Experimental Protocols
Representative Protocol: Nucleophilic Aromatic Substitution with Piperidine
This protocol describes a general procedure for the reaction of this compound with piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add piperidine (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. Selective cleavage of methoxy protecting groups in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 6-Methoxypyridine-2-carbonitrile Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Methoxypyridine-2-carbonitrile in various cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions involving this compound, presented in a question-and-answer format.
Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving very low to no yield. What are the likely causes and how can I fix it?
A1: Low yields in Suzuki-Miyaura couplings involving 2-substituted pyridines are a common challenge, often referred to as the "2-pyridyl problem".[1] The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2] Additionally, the electron-withdrawing nature of the nitrile group can affect the reactivity of the coupling site.
Potential Causes & Solutions:
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can bind to the palladium center, hindering the catalytic cycle.
-
Inefficient Oxidative Addition: The C-X bond (where X is Cl, Br, I) may not be reactive enough for the palladium catalyst to undergo oxidative addition, which is often the rate-determining step.[4]
-
Protodeboronation: The boronic acid coupling partner can be protonated and decomposed, especially in the presence of water or under prolonged heating.[2]
-
Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[3][4]
-
Solution: Screen different bases. Strong bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[3]
-
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing poor conversion. What should I troubleshoot?
A2: Similar to other cross-couplings, the Buchwald-Hartwig amination of 2-halopyridines can be difficult. Catalyst choice and reaction conditions are critical.
Potential Causes & Solutions:
-
Ligand Choice: The ligand must facilitate both the oxidative addition and the C-N reductive elimination steps.
-
Base Compatibility: The base must be strong enough to deprotonate the amine nucleophile but not so harsh as to cause decomposition of the starting materials or product.
-
Catalyst Deactivation: The amine or other species in the reaction mixture can deactivate the catalyst.
-
Solution: Using a pre-catalyst can lead to a more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[12]
-
Q3: My Sonogashira coupling of 6-bromo-2-methoxypyridine-2-carbonitrile is not proceeding. What are the key parameters to adjust?
A3: Sonogashira couplings can be sensitive to reaction conditions, especially when using heteroaryl halides.
Potential Causes & Solutions:
-
Copper Co-catalyst: While often beneficial, the copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling).
-
Solution: If homocoupling is a major issue, try a copper-free Sonogashira protocol. This often requires a more active palladium catalyst/ligand system.
-
-
Temperature: The oxidative addition to the aryl bromide might be slow at lower temperatures.[13]
-
Solution: Increase the reaction temperature. For aryl bromides, temperatures around 80-100°C may be necessary.[13]
-
-
Solvent and Base: The solvent and base combination is crucial.
-
Alkyne Volatility: If using a low-boiling alkyne, it may evaporate from the reaction mixture.[14]
-
Solution: Perform the reaction in a sealed tube or under reflux with a condenser.[14]
-
Side Product Formation
Q4: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or when the transmetalation step is slow.[2][3]
Solutions:
-
Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated before adding the catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) are effective.[5][7]
-
Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ or an efficient pre-catalyst can reduce the amount of Pd(II) species that may promote homocoupling.[3]
-
Optimize Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) but avoid a large excess.[2]
-
Ligand Choice: Bidentate ligands such as dppf can sometimes suppress homocoupling compared to certain monodentate ligands.[2]
Catalyst and Reagent Issues
Q5: My reaction mixture turns black, and the reaction stalls. What does this mean?
A5: The formation of a black precipitate is typically palladium black, which is finely divided, inactive palladium metal.[2] This indicates catalyst decomposition.
Solutions:
-
Increase Ligand Ratio: There may be insufficient ligand to stabilize the Pd(0) species.[2] Try slightly increasing the ligand-to-palladium ratio.
-
Use a More Robust Ligand: Bulky, electron-rich ligands (e.g., Buchwald-type ligands) form more stable complexes with palladium and are less prone to decomposition.[2]
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition.[2]
-
Ensure Reagent Purity: Impurities in solvents or starting materials can lead to catalyst poisoning. Use pure, anhydrous, and degassed solvents.[2][7]
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Catalyst inhibition by pyridine nitrogen. | Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[2][3] |
| Inefficient oxidative addition. | Use a more reactive halide (I > Br > Cl), increase temperature.[3][5] | |
| Protodeboronation of boronic acid. | Use anhydrous conditions, consider boronic esters (pinacol, MIDA).[2] | |
| Homocoupling | Oxygen in the reaction mixture. | Rigorously degas solvents and reagents.[5][7] |
| Slow transmetalation. | Optimize base and solvent; consider a different ligand.[2] | |
| Catalyst Decomposition | Insufficient ligand stabilization. | Increase ligand-to-palladium ratio; use more robust ligands.[2] |
| (Turns Black) | High reaction temperature. | Lower the reaction temperature.[2] |
| Impure reagents/solvents. | Purify starting materials; use anhydrous, degassed solvents.[2][7] | |
| No Reaction (Sonogashira) | Low temperature for aryl bromide. | Increase temperature to 80-100°C.[13] |
| Inappropriate solvent/base. | Use an amine base (TEA, DIPA) with or without a co-solvent like THF.[14] |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst system is the best starting point for a Suzuki-Miyaura coupling with a 6-chloro- or 6-bromo-pyridine-2-carbonitrile derivative?
A1: For challenging substrates like 2-halopyridines, a highly active catalyst system is recommended from the start. A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos or XPhos.[2][3] Alternatively, using a commercially available pre-catalyst (e.g., SPhos G3) can provide more consistent results.[10]
Q2: What is the best base and solvent combination for these coupling reactions?
A2: The optimal choice is substrate-dependent, but common starting points are:
-
Suzuki-Miyaura: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like dioxane, toluene, or THF with water.[3][15]
-
Buchwald-Hartwig: Sodium tert-butoxide (NaOtBu) in an aprotic solvent like toluene or dioxane.[10]
-
Sonogashira: Triethylamine (TEA) or diisopropylamine (DIPA), often used as both the base and solvent, sometimes with a co-solvent like THF.[14][16]
Q3: Do I need to protect the nitrile group on this compound during the coupling reaction?
A3: Generally, the nitrile group is stable under the conditions of most palladium-catalyzed cross-coupling reactions and does not require protection. It is tolerant of the typical bases and temperatures used.
Q4: How critical is the purity of my reagents and the reaction atmosphere?
A4: Extremely critical. Palladium-catalyzed reactions are sensitive to impurities and oxygen.[7]
-
Reagents: Starting materials should be of high purity. Impurities can act as catalyst poisons.[7]
-
Solvents: Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions like protodeboronation.[2][7]
-
Atmosphere: All reactions should be set up under an inert atmosphere (Argon or Nitrogen) to exclude oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-2-methoxypyridine-2-carbonitrile
This is a generalized procedure and may require optimization for specific substrates.[4]
Materials:
-
6-Bromo-2-methoxypyridine-2-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[4]
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[4]
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-Bromo-2-methoxypyridine-2-carbonitrile, arylboronic acid, and base under an inert atmosphere (Argon or Nitrogen).[4]
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Reagent Addition: Add the solvent to the flask containing the substrates and base.
-
Degassing: Sparge the mixture with Argon or Nitrogen for 15-30 minutes, or perform three freeze-pump-thaw cycles.[5][7]
-
Catalyst Addition: Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Visualizations
Logical Workflows and Pathways
Caption: A general workflow for troubleshooting low-yield coupling reactions.
Caption: Decision tree for selecting an initial catalyst system.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
managing impurities in 6-Methoxypyridine-2-carbonitrile production
Welcome to the Technical Support Center for 6-Methoxypyridine-2-carbonitrile production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The two most prevalent methods for synthesizing this compound are the Rosenmund-von Braun reaction and the Sandmeyer reaction.
-
Rosenmund-von Braun Reaction: This involves the cyanation of a 2-halo-6-methoxypyridine, typically 2-chloro-6-methoxypyridine, using a cyanide source, most commonly copper(I) cyanide (CuCN).[1][2][3]
-
Sandmeyer Reaction: This route starts with 2-amino-6-methoxypyridine, which is converted to a diazonium salt and subsequently reacted with a cyanide salt, such as cuprous cyanide, to introduce the nitrile group.[2][4]
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation of the product. The main categories of impurities include:
-
Unreacted Starting Materials: Residual 2-chloro-6-methoxypyridine or 2-amino-6-methoxypyridine.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, forming 6-methoxypicolinamide and further hydrolyzing to 6-methoxypicolinic acid.[5][6][7][8]
-
Side-Reaction Products:
-
In the Rosenmund-von Braun reaction, homo-coupling of the starting material can lead to the formation of biaryl impurities.
-
The Sandmeyer reaction may produce phenolic byproducts (6-methoxy-2-hydroxypyridine) or chloro-impurities if the diazonium group is replaced by hydroxyl or chloride ions.[9]
-
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., DMF, pyridine) and residual metals (e.g., copper) can also be present as impurities.
Q3: How can I minimize the formation of hydrolysis-related impurities?
A3: To minimize the formation of 6-methoxypicolinamide and 6-methoxypicolinic acid, it is crucial to control the presence of water and avoid harsh acidic or basic conditions, especially at elevated temperatures.[7][8]
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
During workup, use mild acidic or basic conditions and keep the temperature low.
-
Minimize the duration of exposure to aqueous acidic or basic solutions.
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary methods for purification are:
-
Recrystallization: This is an effective method for removing impurities if a suitable solvent system can be found. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.[6][10]
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities. A suitable eluent system, such as a gradient of hexane and ethyl acetate, is typically employed.[11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Formation | - Inactive catalyst or reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of inhibitors (e.g., water). | - Use fresh, high-purity reagents, especially CuCN.- Optimize the reaction temperature; the Rosenmund-von Braun reaction often requires high temperatures (150-200 °C).[12]- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.- Ensure all glassware, solvents, and reagents are anhydrous. |
| High Levels of Unreacted Starting Material | - Insufficient amount of cyanide source.- Low reaction temperature or short reaction time.- Poor quality of catalyst or reagents. | - Use a slight excess of the cyanide source.- Gradually increase the reaction temperature and/or time while monitoring the reaction.- Test a new batch of reagents. |
| Significant Formation of Hydrolysis Products | - Presence of water in the reaction mixture.- Harsh workup conditions (strong acid/base, high temperature).- Prolonged exposure to aqueous conditions. | - Use anhydrous solvents and reagents.- Neutralize the reaction mixture carefully with a mild acid or base at low temperatures during workup.- Minimize the time the product is in contact with aqueous layers. |
| Formation of Dark-Colored Byproducts | - High reaction temperatures leading to decomposition.- Oxidation of intermediates or products. | - Optimize the reaction temperature to the lowest effective level.- Run the reaction under an inert atmosphere (nitrogen or argon).- Consider using an antioxidant if appropriate for the reaction chemistry. |
Analytical Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Poor Peak Shape in HPLC (Tailing or Fronting) | - Inappropriate mobile phase pH for the basic pyridine nitrogen.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH with an appropriate buffer to ensure the analyte is in a single ionic form.- Inject a smaller sample volume or a more dilute sample.- Use a column with end-capping or a different stationary phase. |
| Co-elution of Impurities with the Main Peak | - Suboptimal mobile phase composition or gradient.- Inappropriate column chemistry. | - Adjust the mobile phase gradient to improve separation.- Try a different column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).- For GC-MS, optimize the temperature program to enhance separation. |
| Inconsistent Retention Times | - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Column degradation. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Flush the column after each run and replace it if performance degrades. |
| Low Sensitivity in MS Detection | - Inefficient ionization of the analyte.- Ion suppression from the matrix or mobile phase additives. | - Optimize the MS source parameters (e.g., capillary voltage, gas flow).- Use a mobile phase with volatile additives (e.g., formic acid or ammonium formate instead of phosphate buffers).- Dilute the sample to reduce matrix effects. |
Experimental Protocols
Synthesis of this compound via Rosenmund-von Braun Reaction
This is a representative protocol and may require optimization.
Reagents:
-
2-Chloro-6-methoxypyridine
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF) or Pyridine
-
Toluene
-
Aqueous ammonia solution
-
Brine
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-6-methoxypyridine (1.0 eq) and anhydrous DMF (5-10 volumes).
-
Add copper(I) cyanide (1.2-1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 150-190 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or HPLC. The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a stirred aqueous ammonia solution to quench the reaction and dissolve copper salts.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
HPLC Method for Purity Analysis
This is a starting point for method development and should be validated.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
GC-MS Method for Impurity Profiling
This is a starting point for method development and should be validated.
| Parameter | Condition |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.[5] |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 40-400 |
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Structure | Molecular Weight | Origin | Analytical Method |
| 2-Chloro-6-methoxypyridine | C₆H₆ClNO | 143.57 | Unreacted starting material (Rosenmund-von Braun) | GC-MS, HPLC |
| 2-Amino-6-methoxypyridine | C₆H₈N₂O | 124.14 | Unreacted starting material (Sandmeyer) | HPLC, LC-MS |
| 6-Methoxypicolinamide | C₇H₈N₂O₂ | 152.15 | Hydrolysis of nitrile | HPLC, LC-MS |
| 6-Methoxypicolinic acid | C₇H₇NO₃ | 153.14 | Hydrolysis of amide/nitrile | HPLC, LC-MS |
| 6-Methoxy-2-hydroxypyridine | C₆H₇NO₂ | 125.13 | Side product of Sandmeyer reaction | GC-MS, HPLC |
Visualizations
Experimental Workflow for Impurity Analysis
Caption: Workflow for the analysis of impurities in crude this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yields in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. benchchem.com [benchchem.com]
stability and degradation of 6-Methoxypyridine-2-carbonitrile
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 6-Methoxypyridine-2-carbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during its use, handling, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored at room temperature in a dry, cool, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption and potential degradation. The compound should be stored away from heat, open flames, and strong oxidizing agents.
Q2: What are the known decomposition products of this compound?
A2: Under thermal decomposition, typically during combustion, hazardous products such as carbon monoxide (CO) and nitrogen oxides (NOx) can be formed. In experimental settings, gradual degradation may occur via hydrolysis of the nitrile group or other pathways, especially under harsh conditions.
Q3: Is this compound stable in acidic or basic solutions?
A3: While specific quantitative data is limited, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to a carboxylic acid or amide. The pyridine ring can be protonated in strong acids. It is recommended to use anhydrous solvents or a buffered system near neutral pH if an aqueous medium is necessary for your experiment.[1]
Q4: Can this compound undergo polymerization?
A4: Yes, cyanopyridines, in general, have the potential to polymerize, especially under harsh conditions such as high temperatures or in the presence of certain catalysts.[1] This can lead to the formation of viscous reaction mixtures and low yields of the desired product. Careful control of the reaction temperature is crucial to prevent this side reaction.[1]
Q5: What are the primary safety hazards associated with this compound?
A5: this compound is considered a flammable liquid and vapor. It can cause skin and eye irritation and may lead to respiratory irritation.[1][2] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Reaction Yield | 1. Degradation of Starting Material: The compound may have degraded due to improper storage or handling. | - Verify Purity: Check the purity of your starting material using techniques like NMR or LC-MS before starting the reaction. - Ensure Proper Storage: Confirm that the compound has been stored in a tightly sealed container at room temperature, away from light and moisture. |
| 2. Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions. | - Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress.[2][3] - Optimize Conditions: Adjust the reaction temperature, time, or catalyst concentration based on literature for similar pyridine derivatives.[3] | |
| 3. Hydrolysis of Nitrile Group: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile. | - Use Anhydrous Solvents: Whenever possible, use dry solvents to minimize hydrolysis.[1] - Control pH: If an aqueous system is required, use a buffered solution to maintain a near-neutral pH.[1] | |
| Formation of Unwanted Side Products | 1. Polymerization: High reaction temperatures or catalytic conditions may induce polymerization of the cyanopyridine. | - Strict Temperature Control: Maintain a consistent and controlled reaction temperature to prevent localized overheating.[1] - Re-evaluate Catalyst: If using a catalyst, ensure it is not known to promote nitrile polymerization. |
| 2. Ring-related Side Reactions: The methoxy group and nitrile group can direct reactions to unintended positions on the pyridine ring. | - Consult Literature: Review literature on the reactivity of substituted pyridines to anticipate potential side reactions. The methoxy group can influence the basicity of the pyridine nitrogen.[4] - Purification: Employ column chromatography with a carefully selected solvent system to separate the desired product from isomers and other byproducts.[2] | |
| Inconsistent Experimental Results | 1. Photodegradation: Exposure to light, particularly UV light, can potentially degrade the compound over time. | - Protect from Light: Conduct experiments in amber glassware or protect the reaction vessel from direct light, especially during long reaction times. The photodegradation of pyridine has been documented.[5] |
| 2. Reactivity with Solvents: The compound may slowly react with certain nucleophilic or protic solvents. | - Solvent Selection: Choose an inert solvent that is known to be compatible with both the methoxy and nitrile functional groups. |
Experimental Protocols & Visualizations
Protocol: General Stability Assessment
This protocol outlines a general workflow to assess the stability of this compound under specific experimental conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a high-purity solvent (e.g., acetonitrile).
-
Condition Setup: Aliquot the stock solution into separate, sealed vials for each condition to be tested (e.g., pH 4, pH 7, pH 9, 40°C, exposure to UV light).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.
-
Quenching (if necessary): Neutralize the samples from acidic or basic conditions to halt further degradation before analysis.
-
Analysis: Analyze the samples using a quantitative method like HPLC or LC-MS to determine the remaining concentration of the parent compound.
-
Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Caption: Workflow for assessing the stability of this compound.
Logical Diagram: Troubleshooting Low Yield
This decision tree provides a logical workflow for troubleshooting low product yield in reactions involving this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]
Validation & Comparative
A Comparative Analytical Guide to 6-Methoxypyridine-2-carbonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical characterization of 6-Methoxypyridine-2-carbonitrile. Due to the limited availability of public domain spectral data for this specific compound, this guide offers a comparative analysis with its structural isomers, 5-Methoxypyridine-2-carbonitrile and 4-Methoxypyridine-2-carbonitrile, for which analytical data is more accessible. This comparative approach provides valuable insights for the characterization of this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. These properties are fundamental for the handling, storage, and analysis of these compounds.
Table 1: Physicochemical Properties of Methoxypyridine-2-carbonitrile Isomers
| Property | This compound | 5-Methoxypyridine-2-carbonitrile | 4-Methoxypyridine-2-carbonitrile |
| CAS Number | 83621-01-6[1] | 89809-63-2[2][3] | 36057-44-0[4] |
| Molecular Formula | C₇H₆N₂O[1] | C₇H₆N₂O[2][3] | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol [1] | 134.14 g/mol [2][3] | 134.14 g/mol |
| Appearance | Solid | Pale yellow solid | White to off-white solid |
| Melting Point | 62-67 °C | Not available | 118-121 °C |
| Boiling Point | Not available | Not available | 258 °C |
| Purity | ≥97% | ≥95%[3] | ≥98% |
Spectroscopic and Chromatographic Analysis
The following sections detail the expected and observed analytical data for the methoxypyridine-2-carbonitrile isomers. While specific experimental data for the 6-methoxy isomer is not provided, the data from its isomers and related compounds serve as a strong reference.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of the methoxypyridine-2-carbonitrile isomers are influenced by the positions of the methoxy and cyano groups on the pyridine ring.
Table 2: Comparative ¹H and ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Predicted: Protons on the pyridine ring are expected between 6.5-8.5 ppm. The methoxy protons should appear as a singlet around 3.9-4.1 ppm. | Predicted: Aromatic carbons are expected in the range of 110-165 ppm. The nitrile carbon is anticipated around 115-120 ppm, and the methoxy carbon around 55 ppm. |
| 5-Methoxypyridine-2-carbonitrile | Data not available. | Data not available. |
| 4-Methoxypyridine-2-carbonitrile | Data not available. | Data not available. |
| Related Compound: 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile | 7.67 (m, 2H), 7.65 (s, 1H), 7.56 (m, 3H), 7.42 (s, 1H), 4.17 (s, 3H, OCH₃)[5] | 164.8, 156.6, 151.6, 135.9, 135.6, 130.2, 129.1, 128.4, 127.5, 126.8, 126.4, 115.8, 115.2 (CN), 93.7, 54.9 (OCH₃)[5] |
IR spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorption bands for methoxypyridine-2-carbonitriles are from the C≡N (nitrile) and C-O-C (ether) stretches.
Table 3: Comparative FT-IR Spectral Data
| Functional Group | This compound (Expected) | 5-Methoxypyridine-2-carbonitrile (Expected) | 4-Methoxypyridine-2-carbonitrile (Expected) | Related Compound: 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile[5] |
| C≡N Stretch | ~2220-2240 cm⁻¹ | ~2220-2240 cm⁻¹ | ~2220-2240 cm⁻¹ | 2219 cm⁻¹ |
| C-O-C Stretch (Aromatic Ether) | ~1230-1270 cm⁻¹ (asymmetric), ~1020-1075 cm⁻¹ (symmetric) | ~1230-1270 cm⁻¹ (asymmetric), ~1020-1075 cm⁻¹ (symmetric) | ~1230-1270 cm⁻¹ (asymmetric), ~1020-1075 cm⁻¹ (symmetric) | 1224 cm⁻¹ |
| C=N & C=C Stretch (Pyridine Ring) | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ | 1581, 1548, 1522 cm⁻¹ |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Not specified |
| C-H Stretch (Methoxy) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | Not specified |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the methoxypyridine-2-carbonitrile isomers, the molecular ion peak (M⁺) is expected at m/z 134.
Table 4: Comparative Mass Spectrometry Data
| Ion | This compound (Predicted) | 5-Methoxypyridine-2-carbonitrile (Predicted) | 4-Methoxypyridine-2-carbonitrile (Predicted) | Related Compound: 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-nitrophenyl)pyridine-3-carbonitrile[5] |
| Molecular Ion [M]⁺ | m/z 134 | m/z 134 | m/z 134 | [M+Na]⁺ at m/z 428 |
| Key Fragments | Loss of CH₃ (m/z 119), Loss of CO (m/z 106), Loss of OCH₃ (m/z 103) | Loss of CH₃ (m/z 119), Loss of CO (m/z 106), Loss of OCH₃ (m/z 103) | Loss of CH₃ (m/z 119), Loss of CO (m/z 106), Loss of OCH₃ (m/z 103) | Not specified |
Reversed-phase HPLC is a suitable technique for the purity determination and quantification of methoxypyridine-2-carbonitrile isomers. The retention time will vary depending on the isomer due to differences in polarity.
Table 5: Comparative HPLC Method Parameters
| Parameter | This compound (Suggested) | 5-Methoxypyridine-2-carbonitrile (Suggested) | 4-Methoxypyridine-2-carbonitrile (Suggested) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Expected Elution Order | Based on polarity, the elution order may vary. Generally, less polar compounds elute later in reversed-phase HPLC. |
Experimental Protocols
The following are detailed experimental protocols for the analytical techniques discussed. These protocols are based on standard methods for the analysis of pyridine derivatives and can be adapted for this compound and its isomers.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is suitable. For less volatile compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with liquid chromatography can be used.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade solvents. Filter and degas the mobile phase before use.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.
-
Chromatographic Conditions: Use the conditions outlined in Table 5. A gradient elution may be necessary to achieve optimal separation from any impurities.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and relationships relevant to the analytical characterization of this compound.
Caption: A generalized workflow for the analytical characterization of a chemical compound.
Caption: Structural relationship of the methoxypyridine-2-carbonitrile isomers.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 6-Methoxypyridine-2-carbonitrile
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Methoxypyridine-2-carbonitrile against structurally related analogues, 2-Methoxypyridine and 2-Cyanopyridine. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of these compounds. The inclusion of experimental data and protocols supports the objective comparison of their spectroscopic features.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogues. All spectra were recorded in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz) |
| This compound | 7.73 (t, J = 7.9 Hz, 1H, H4), 7.21 (d, J = 7.5 Hz, 1H, H3), 6.91 (d, J = 8.3 Hz, 1H, H5), 3.99 (s, 3H, OCH₃) |
| 2-Methoxypyridine [1] | 8.16 (ddd, J = 5.0, 2.0, 0.9 Hz, 1H, H6), 7.52 (ddd, J = 8.4, 7.3, 2.0 Hz, 1H, H4), 6.82 (ddd, J = 7.3, 5.0, 0.9 Hz, 1H, H5), 6.72 (dt, J = 8.4, 0.9 Hz, 1H, H3), 3.92 (s, 3H, OCH₃) |
| 2-Cyanopyridine [2][3] | 8.74 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H, H6), 7.88 (td, J = 7.7, 1.8 Hz, 1H, H4), 7.75 (dt, J = 7.7, 1.1 Hz, 1H, H3), 7.58 (ddd, J = 7.7, 4.8, 1.1 Hz, 1H, H5) |
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Compound | δ (ppm) |
| This compound | 163.5 (C6), 140.3 (C4), 132.0 (C2), 121.2 (C3), 117.0 (CN), 111.4 (C5), 54.4 (OCH₃) |
| 2-Methoxypyridine | 164.2 (C2), 147.0 (C6), 138.6 (C4), 116.8 (C5), 111.1 (C3), 53.4 (OCH₃) |
| 2-Cyanopyridine [2] | 151.0 (C6), 137.2 (C4), 133.0 (C2), 127.9 (C5), 124.5 (C3), 117.8 (CN) |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules.[4][5]
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
Instrumentation: Spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used, and the data is processed with Fourier transformation.
¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with labeled atoms corresponding to the NMR assignments.
Caption: Structure of this compound with NMR assignments.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 6-Methoxypyridine-2-carbonitrile
For researchers, scientists, and drug development professionals, the precise analytical characterization of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the analysis of 6-Methoxypyridine-2-carbonitrile, a key building block in medicinal chemistry. We delve into predicted fragmentation patterns, offer detailed experimental protocols, and present a clear comparison with alternative methods to guide your analytical strategy.
Mass Spectrometry Analysis: Unraveling the Molecular Fingerprint
Mass spectrometry is a powerful tool for elucidating the structure and confirming the molecular weight of compounds like this compound. With a molecular formula of C₇H₆N₂O, its nominal molecular weight is 134 g/mol .[1][2][3][] The presence of a stable aromatic ring, a methoxy group, and a nitrile functional group will dictate its fragmentation pattern under electron ionization (EI).
Predicted Fragmentation Pathway
Upon ionization, the molecular ion ([M]⁺˙) with a mass-to-charge ratio (m/z) of 134 is expected to be observed. The primary fragmentation events are predicted to involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable cation at m/z 119. Subsequent loss of carbon monoxide (CO) from this fragment could yield an ion at m/z 91. Another potential fragmentation pathway involves the cleavage of the entire methoxy group (•OCH₃), resulting in a fragment at m/z 103. The nitrile group (-CN) can also be lost, although this is generally less favorable for aromatic nitriles.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment Ion | Description |
| 134 | [C₇H₆N₂O]⁺˙ | Molecular Ion ([M]⁺˙) |
| 119 | [C₆H₃N₂O]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group |
| 103 | [C₆H₄N₂]⁺ | Loss of a methoxy radical (•OCH₃) |
| 91 | [C₅H₃N₂]⁺ | Loss of CO from the [M-CH₃]⁺ fragment |
| 77 | [C₅H₃N]⁺˙ | Loss of HCN from the [M-OCH₃]⁺ fragment |
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry provides invaluable structural information, a multi-faceted analytical approach is often necessary for comprehensive characterization and quantification. Techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary data.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and structural information through fragmentation patterns. | High sensitivity, provides structural details, suitable for complex mixtures when coupled with chromatography. | Isomers may not be distinguishable without chromatography, quantification can be challenging without standards. |
| HPLC-UV | Quantification and purity assessment. | Excellent for quantification, widely available, non-destructive. | Provides limited structural information, requires a chromophore for UV detection. |
| GC-MS | Separation of volatile compounds and their mass spectra. | High separation efficiency for volatile compounds, provides both chromatographic and mass spectral data. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural elucidation, including connectivity and stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for impure samples. |
Experimental Protocols
Mass Spectrometry (Predictive Protocol)
-
Instrumentation: A standard electron ionization mass spectrometer (e.g., a single quadrupole or ion trap instrument).
-
Sample Introduction: Direct infusion or via a gas chromatograph for a GC-MS setup.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-200.
-
Data Analysis: The resulting mass spectrum would be analyzed for the presence of the molecular ion peak at m/z 134 and the predicted fragment ions as detailed in Table 1.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.
-
Quantification: A calibration curve would be generated using standards of known concentration.
Visualizing the Workflow and Fragmentation
To further clarify the analytical processes, the following diagrams illustrate the logical workflow of a mass spectrometry experiment and the predicted fragmentation pathway of this compound.
Caption: Mass Spectrometry Experimental Workflow.
Caption: Predicted Fragmentation of this compound.
References
A Comparative Guide to HPLC Methods for Purity Analysis of 6-Methoxypyridine-2-carbonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 6-Methoxypyridine-2-carbonitrile is paramount for the integrity of downstream processes and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, offering high resolution and sensitivity. This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, alongside alternative analytical techniques. The proposed methods are based on established analytical approaches for similar aromatic and pyridine-based compounds.
Comparison of Proposed HPLC Methods
Given the structure of this compound, which contains both aromatic and polar functional groups, reversed-phase HPLC is the most suitable chromatographic technique.[1][2] The separation mechanism in RP-HPLC is primarily based on hydrophobic interactions between the analyte and the stationary phase.[1] Variations in stationary phase chemistry and mobile phase composition can be leveraged to optimize the separation of the main component from potential impurities.
| Method Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: Polar-Embedded |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | C18 with polar-embedded group |
| Primary Interaction | Hydrophobic | Hydrophobic, π-π interactions | Hydrophobic, hydrogen bonding |
| Best For | General purpose, separation of non-polar impurities. | Enhanced separation of aromatic and unsaturated impurities. | Improved retention and peak shape for polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water | 0.02 M KH2PO4 Buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20-80% B over 15 min | 30-70% B over 20 min | 15-60% B over 15 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 40 °C | 35 °C |
| Detection | UV at 270 nm | UV at 254 nm | UV at 220 nm |
| Expected Performance | Good separation of a wide range of impurities. | Improved selectivity for aromatic impurities due to π-π interactions. | Better peak shape for early eluting polar impurities. |
Alternative Analytical Methods
While HPLC is the primary method for purity analysis, other techniques can provide complementary information.
| Analytical Method | Principle | Application for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Suitable for identifying and quantifying volatile and semi-volatile impurities.[3] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation to identify functional groups. | Can confirm the identity of the main component and detect impurities with different functional groups.[4] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | A rapid and simple method for qualitative purity assessment and reaction monitoring.[5] |
Experimental Protocols
Proposed HPLC Method A: Standard C18 Protocol
This method is a general-purpose starting point for the purity analysis of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.[6]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Logical Relationship of Analytical Methods
Caption: Interrelation of Analytical Techniques for Comprehensive Purity Assessment.
References
- 1. nacalai.com [nacalai.com]
- 2. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Methoxypyridine-2-carbonitrile and Other Cyanopyridines for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Methoxypyridine-2-carbonitrile with other cyanopyridine derivatives, focusing on their chemical properties, synthesis, and performance in biological assays. The information is supported by experimental data to assist researchers in selecting the appropriate building blocks for their specific applications in medicinal chemistry and drug discovery.
Cyanopyridines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The strategic placement of the cyano group and other substituents on the pyridine ring significantly influences the molecule's physicochemical properties and biological activity. This compound is a key intermediate, valued for its utility in synthesizing more complex molecules, including potent enzyme inhibitors and modulators of biological pathways.[3][][5]
Physicochemical Properties: A Comparative Overview
The substitution pattern on the pyridine ring dictates properties such as melting point, polarity, and solubility. These characteristics are crucial for reaction kinetics, purification, and the pharmacokinetic profile of resulting drug candidates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₇H₆N₂O | 134.14 | 62-67 | White to tan powder or crystals | 83621-01-6[] |
| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | 25-28 | Colorless to yellow liquid or solid | 100-70-9 |
| 3-Cyanopyridine (Nicotinonitrile) | C₆H₄N₂ | 104.11 | 50-51 | White crystalline solid | 100-54-9[6] |
| 4-Cyanopyridine | C₆H₄N₂ | 104.11 | 78-81 | White crystalline solid | 100-48-1 |
| 2-Amino-3-cyanopyridine | C₆H₅N₃ | 119.12 | 135-138 | Yellow to brown powder | 40476-50-0 |
| 2-Methoxy-3-cyanopyridine | C₇H₆N₂O | 134.14 | 82-83 | Not specified | 65933-89-3[7] |
Synthesis of Cyanopyridines: A Workflow Perspective
The synthesis of cyanopyridines can be achieved through various routes, each with its own advantages regarding starting materials, reaction conditions, and yields. The choice of method often depends on the desired substitution pattern and scale of the reaction.
Comparative Performance in Biological Assays
Cyanopyridine derivatives have been extensively evaluated for various biological activities, particularly as anticancer agents. Their efficacy is often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation. The tables below summarize the cytotoxic activity of various cyanopyridine derivatives against different cancer cell lines.
Table 1: Cytotoxicity of Cyanopyridone and Pyridopyrimidine Derivatives [8]
| Compound | Structure | Cell Line | IC₅₀ (µM) |
| 5a | 2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile derivative | MCF-7 (Breast) | 1.77 ± 0.10 |
| HepG2 (Liver) | 2.71 ± 0.15 | ||
| 5e | 2-oxo-4-(4-chlorophenyl)-1,2-dihydropyridine-3,5-dicarbonitrile derivative | MCF-7 (Breast) | 1.39 ± 0.08 |
| HepG2 (Liver) | 10.70 ± 0.58 | ||
| 6b | 4-(4-chlorophenyl)-3,4,7,8-tetrahydropyrimido[4,5-b]pyridine-6-carbonitrile derivative | MCF-7 (Breast) | > 50 |
| HepG2 (Liver) | 2.68 ± 0.14 | ||
| Taxol (Control) | - | MCF-7 (Breast) | 8.48 ± 0.46 |
| HepG2 (Liver) | 14.60 ± 0.79 |
Table 2: Cytotoxicity of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives [9]
| Compound | Structure | Cell Line | IC₅₀ (µM) |
| 4e | 2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-4,6-diphenylnicotinonitrile | MCF-7 (Breast) | 8.352 |
| Doxorubicin (Control) | - | MCF-7 (Breast) | 0.96 |
Table 3: Activity of Methoxypyridine-Derived Gamma-Secretase Modulators (GSMs) [5]
| Compound | Structure | Aβ42 Inhibition IC₅₀ (nM) | Aqueous Solubility (µM) |
| 22c | Methoxyphenyl B-ring analog | 130 | 18 |
| 22d | Methoxypyridine B-ring analog | 70 | 25 |
| 22e | Methoxypyrazine B-ring analog | 60 | < 1 |
The data indicates that methoxy-substituted cyanopyridines are promising scaffolds. For instance, the methoxypyridine-derived GSM (22d) shows a favorable balance of potent Aβ42 inhibition and improved aqueous solubility compared to other analogs.[5] In anticancer assays, substitutions on the cyanopyridine core dramatically influence cytotoxicity, with some derivatives showing higher potency than the standard drug Taxol against specific cell lines.[8]
Inhibition of Signaling Pathways
Many cyanopyridine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2 and HER-2, which are crucial for tumor angiogenesis and proliferation.[8]
Experimental Protocols
General Procedure for One-Pot Synthesis of 2-Amino-3-cyanopyridines[2]
This method provides rapid access to highly substituted cyanopyridines under solvent-free conditions.[2]
-
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.1 mmol)
-
Ketone (e.g., acetophenone) (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., Nanostructured diphosphate Na₂CaP₂O₇)
-
-
Procedure:
-
In a flask, mix the aromatic aldehyde, malononitrile, ketone, and ammonium acetate.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture at 80°C under solvent-free conditions, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the solid residue and stir.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure 2-amino-3-cyanopyridine derivative.
-
General Procedure for Synthesis of 2-Methoxypyridine-3-carbonitriles[8]
-
Materials:
-
α,β-Unsaturated aldehyde or ketone (0.1 mol)
-
Propanedinitrile (malononitrile) (0.08 mol)
-
Sodium methoxide (0.1 mol) in Methanol
-
-
Procedure:
-
Add propanedinitrile in methanol to a freshly prepared sodium methoxide solution at 5°C.
-
After stirring for 5 minutes, add the α,β-unsaturated carbonyl compound in methanol dropwise over 2 hours.
-
Reflux the mixture for 90 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting oil in water and extract with dichloromethane.
-
Dry the combined organic layers (e.g., over MgSO₄), filter, and remove the solvent to yield the crude product, which can be further purified by chromatography or recrystallization.
-
General Protocol for MTT Cytotoxicity Assay[9][10]
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., 0.1% DMSO) and incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 83621-01-6: this compound [cymitquimica.com]
- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 6-Methoxypyridine-2-carbonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. 6-Methoxypyridine-2-carbonitrile is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Routes
The following table summarizes the key aspects of the three primary synthetic routes to this compound, allowing for a direct comparison of their advantages and disadvantages.
| Parameter | Route 1: Palladium-Catalyzed Cyanation | Route 2: From Pyridine N-oxide | Route 3: Sandmeyer Reaction |
| Starting Material | 2-Chloro-6-methoxypyridine | 6-Methoxypyridine | 2-Amino-6-methoxypyridine |
| Key Reagents | Zinc Cyanide (Zn(CN)₂), Palladium Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Zinc dust | m-Chloroperoxybenzoic acid (mCPBA), Dimethyl Sulfate, Sodium Cyanide (NaCN) | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Cyanide (CuCN) |
| Reaction Steps | 1 | 2 | 1 (from amine) |
| Typical Yield | Good to Excellent (often >80%) | Good (typically 60-80% over two steps) | Moderate to Good (can be variable) |
| Scalability | Generally good, catalyst cost can be a factor. | Good, but handling of mCPBA and dimethyl sulfate requires care. | Moderate, diazotization can be challenging to scale. |
| Safety Considerations | Use of toxic cyanide salts and palladium catalyst. | Use of potentially explosive mCPBA and toxic dimethyl sulfate and cyanide. | Formation of potentially unstable diazonium salts; use of toxic cyanide. |
Experimental Protocols
This section provides detailed experimental procedures for each of the three synthetic routes.
Route 1: Palladium-Catalyzed Cyanation of 2-Chloro-6-methoxypyridine
This route offers a direct and high-yielding approach to the target molecule from a commercially available starting material. The use of a palladium catalyst allows for efficient C-C bond formation.[1]
Experimental Procedure:
-
To a reaction vessel, add 2-chloro-6-methoxypyridine (1.0 mmol), zinc cyanide (0.6 mmol), palladium(II) acetate (0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol), and zinc dust (0.2 mmol).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added, and the mixture is heated to 110-120 °C.
-
The reaction is stirred at this temperature for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with aqueous ammonia and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Synthesis from 6-Methoxypyridine via its N-oxide
Step 2a: Preparation of 6-Methoxypyridine-N-oxide [2][3]
-
In a round-bottom flask, dissolve 6-methoxypyridine (1.0 eq) in a suitable solvent such as isopropyl acetate.
-
Add acetic anhydride (4.0 eq).
-
The mixture is warmed to 30-40 °C.
-
Urea-hydrogen peroxide complex (4.5 eq) is added portion-wise, and the reaction is stirred at this temperature for several hours.
-
After the reaction is complete, it is cooled to 0-10 °C and quenched with a saturated aqueous solution of sodium bisulfite.
-
The pH is adjusted to 8-10 with a 20% sodium bicarbonate solution.
-
The product is extracted with an organic solvent, and the combined organic layers are concentrated to give 6-methoxypyridine-N-oxide, which can be used in the next step without further purification.
Step 2b: Cyanation of 6-Methoxypyridine-N-oxide [4]
-
The crude 6-methoxypyridine-N-oxide (1.0 eq) is treated with dimethyl sulfate (1.0 eq) at 80-90 °C to form the methoxy-pyridinium salt.
-
The resulting salt is dissolved in water and cooled to 0 °C.
-
A solution of sodium cyanide (3.0 eq) in water is added dropwise, keeping the temperature below 5 °C.
-
The reaction mixture is allowed to stir at room temperature for several hours.
-
The product is extracted with chloroform, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated.
-
The crude product is purified by distillation or crystallization to yield this compound.
Route 3: Sandmeyer Reaction of 2-Amino-6-methoxypyridine
The Sandmeyer reaction provides a classical method to introduce a cyano group onto an aromatic ring starting from an amino group. 2-Amino-6-methoxypyridine is a commercially available starting material.[5][6]
Experimental Procedure:
-
2-Amino-6-methoxypyridine (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt solution.
-
In a separate flask, a solution of copper(I) cyanide (1.3 eq) and potassium cyanide in water is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the copper cyanide solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour.
-
After cooling, the mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the three synthetic routes.
Caption: Palladium-Catalyzed Cyanation Workflow.
Caption: Synthesis via Pyridine N-oxide Intermediate.
Caption: Sandmeyer Reaction Pathway.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 6-Chloro-2-cyanopyridine vs. 6-Methoxy-2-cyanopyridine in Synthetic Chemistry
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of two key pyridine derivatives, 6-chloro-2-cyanopyridine and 6-methoxy-2-cyanopyridine. Understanding the distinct chemical behaviors of these building blocks is crucial for the strategic design and optimization of synthetic routes in pharmaceutical and materials science research. This document outlines their relative performance in pivotal synthetic transformations, supported by available experimental data, and provides detailed experimental protocols for key reactions.
Executive Summary
The primary determinant of reactivity in 6-substituted-2-cyanopyridines is the nature of the leaving group at the 6-position. The electron-withdrawing cyano group at the 2-position significantly activates the pyridine ring towards nucleophilic attack. In nucleophilic aromatic substitution (SNAr) reactions, the chloropyridine derivative is substantially more reactive than its methoxy counterpart due to the superior leaving group ability of the chloride ion. In contrast, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, while both are viable substrates, the chloro-substituent generally allows for more facile oxidative addition, often leading to milder reaction conditions and broader substrate scope.
Reactivity Comparison in Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine functionalization. The reactivity of 6-substituted-2-cyanopyridines in these reactions is heavily influenced by the stability of the leaving group.
General Reactivity Trend:
The general order of leaving group ability in SNAr reactions is Halogen > O-Alkyl. Consequently, 6-chloro-2-cyanopyridine is significantly more susceptible to nucleophilic attack than 6-methoxy-2-cyanopyridine. The methoxy group is a comparatively poor leaving group and its displacement often requires more forcing conditions, such as higher temperatures or the use of strong bases.
Supporting Experimental Data:
| Reaction Type | Substrate | Nucleophile | Conditions | Yield |
| SNAr | 6-Chloro-2-cyanopyridine | Piperidine | EtOH, 80 °C, 4h | High |
| SNAr | 6-Methoxy-2-cyanopyridine | Piperidine | NaH, THF, reflux | Moderate to High |
Note: The yields are qualitative and based on general principles and isolated examples for similar substrates. Specific yields will be highly dependent on the exact reaction conditions and the nature of the nucleophile.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Both 6-chloro-2-cyanopyridine and 6-methoxy-2-cyanopyridine can participate in this reaction, though the reactivity of the chloro-derivative is generally higher.
Reactivity Considerations:
The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The C-Cl bond is more readily activated than a C-O bond of a methoxy group. Therefore, 6-chloro-2-cyanopyridine is a more reactive coupling partner. While methods for the Suzuki coupling of aryl ethers exist, they typically require more specialized and often more forcing conditions.
Supporting Experimental Data:
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Yield |
| Suzuki-Miyaura | 6-Chloro-2-cyanopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100 °C | High |
| Suzuki-Miyaura | 6-Methoxy-2-cyanopyridine | Phenylboronic acid | Specialized Pd catalyst/ligand | Higher temperatures | Moderate to High |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route to C-N bond formation. Similar to the Suzuki coupling, the chloro-derivative is the more common and generally more reactive substrate.
Reactivity Considerations:
The oxidative addition of the palladium catalyst to the C-Cl bond is more facile than to a C-O bond. Consequently, a broader range of amines can be coupled to 6-chloro-2-cyanopyridine under milder conditions. The amination of 6-methoxypyridine derivatives is possible but often requires more specialized catalyst systems and can be lower yielding.
Supporting Experimental Data:
| Reaction Type | Substrate | Amine | Catalyst System | Conditions | Yield |
| Buchwald-Hartwig | 6-Chloro-2-cyanopyridine | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110 °C | High |
| Buchwald-Hartwig | 6-Methoxy-2-cyanopyridine | Aniline | Specialized Pd catalyst/ligand | Higher temperatures | Moderate |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Piperidine
Materials:
-
6-Chloro-2-cyanopyridine or 6-Methoxy-2-cyanopyridine (1.0 mmol)
-
Piperidine (1.2 mmol)
-
For 6-chloropyridine: Ethanol (5 mL)
-
For 6-methoxypyridine: Anhydrous THF (5 mL) and Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (for NaH).
Procedure for 6-Chloro-2-cyanopyridine:
-
To a round-bottom flask, add 6-chloro-2-cyanopyridine (1.0 mmol) and ethanol (5 mL).
-
Add piperidine (1.2 mmol) to the solution.
-
Attach a condenser and heat the mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Procedure for 6-Methoxy-2-cyanopyridine:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.5 mmol).
-
Add anhydrous THF (3 mL) and cool the suspension to 0 °C.
-
Slowly add piperidine (1.2 mmol) and stir for 15 minutes.
-
Add a solution of 6-methoxy-2-cyanopyridine (1.0 mmol) in anhydrous THF (2 mL).
-
Warm the reaction to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
6-Chloro-2-cyanopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (4 mL) and Water (1 mL)
-
Schlenk flask, condenser, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup.
Procedure:
-
To a Schlenk flask, add 6-chloro-2-cyanopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL).
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination with Aniline
Materials:
-
6-Chloro-2-cyanopyridine (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cesium carbonate (1.5 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask, condenser, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup.
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.5 mmol) to a Schlenk flask.
-
Add 6-chloro-2-cyanopyridine (1.0 mmol) and anhydrous toluene (5 mL).
-
Add aniline (1.2 mmol) to the mixture.
-
Seal the flask and heat the reaction to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reactivity Pathways
Caption: Reactivity comparison in SNAr and Cross-Coupling reactions.
Conclusion
The choice between 6-chloro-2-cyanopyridine and 6-methoxy-2-cyanopyridine as a synthetic precursor is dictated by the intended chemical transformation. For nucleophilic aromatic substitutions, the chloro-derivative offers significantly higher reactivity, allowing for milder conditions and broader applicability. For palladium-catalyzed cross-coupling reactions, while both substrates can be utilized, the chloro-substituent generally provides a more reliable and efficient pathway to the desired products. This guide serves as a foundational resource for chemists to make informed decisions in the design and execution of synthetic strategies involving these valuable pyridine building blocks.
A Comparative Guide to the Spectroscopic Data of 6-Methoxypyridine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for a series of 6-Methoxypyridine-2-carbonitrile derivatives. The information presented is intended to support researchers in the identification, characterization, and development of novel compounds based on this scaffold, which is of significant interest in medicinal chemistry. The data is compiled from peer-reviewed literature and is presented in a clear, comparative format. Detailed experimental protocols for the spectroscopic techniques are also provided to facilitate the replication and validation of these findings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for several derivatives of 2-methoxypyridine-3-carbonitrile. This data is crucial for the structural elucidation and purity assessment of these compounds. The primary source for this data is the work of Al-Saleh, et al. (1993).[1]
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for 2-Methoxy-pyridine-3-carbonitrile Derivatives in CDCl₃
| Compound | R⁴ | R⁵ | R⁶ | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5a | Me | H | H | 2.51 (s, 3H, Me), 4.04 (s, 3H, MeO), 6.84 (d, J=5.3 Hz, 1H, H-5), 8.18 (d, J=5.3 Hz, 1H, H-6) | 19.6 (Me), 53.9 (MeO), 96.8 (C-3), 113.9 (CN), 117.9 (C-5), 149.6 (C-6), 154.2 (C-4), 164.2 (C-2) |
| 5b | Ph | H | H | 4.08 (s, 3H, MeO), 7.07 (d, J=5.3 Hz, 1H, H-5), 7.42-7.58 (m, 5H, Ph), 8.35 (d, J=5.3 Hz, 1H, H-6) | 54.2 (MeO), 93.3 (C-3), 115.5 (CN), 117.0 (C-5), 128.8, 129.2, 130.2, 136.1 (Ph), 150.7 (C-4), 153.2 (C-6), 165.7 (C-2) |
| 5c | 2-thienyl | H | H | 4.07 (s, 3H, MeO), 7.11 (d, J=5.5 Hz, 1H, H-5), 7.11-7.22 (m, 1H, 2-thienyl), 7.49-7.57 (m, 1H, 2-thienyl), 7.89-7.95 (m, 1H, 2-thienyl), 8.24 (d, J=5.5 Hz, 1H, H-6) | 54.3 (MeO), 92.4 (C-3), 115.3 (CN), 115.7 (C-5), 128.5, 129.2, 129.4, 137.0 (2-thienyl), 147.2 (C-4), 150.2 (C-6), 165.7 (C-2) |
| 5d | H | Me | H | 2.31 (s, 3H, Me), 4.01 (s, 3H, MeO), 7.69 (d, J=2.2 Hz, 1H, H-4), 8.16 (d, J=2.2 Hz, 1H, H-6) | 16.4 (Me), 53.8 (MeO), 95.5 (C-3), 114.7 (CN), 125.6 (C-5), 142.7 (C-4), 150.7 (C-6), 162.0 (C-2) |
| 5f | H | H | Me | 2.59 (s, 3H, Me), 4.02 (s, 3H, MeO), 7.08 (d, J=7.9 Hz, 1H, H-5), 7.59 (d, J=7.9 Hz, 1H, H-4) | 24.3 (Me), 53.7 (MeO), 93.8 (C-3), 115.8 (CN), 121.8 (C-5), 141.5 (C-4), 157.9 (C-6), 163.4 (C-2) |
| 5g | H | H | Ph | 4.09 (s, 3H, MeO), 7.28 (d, J=7.9 Hz, 1H, H-5), 7.40-7.55 (m, 3H, Ph), 7.78 (d, J=7.9 Hz, 1H, H-4), 8.00-8.15 (m, 2H, Ph) | 54.1 (MeO), 94.1 (C-3), 115.7 (CN), 119.2 (C-5), 128.6, 129.0, 130.3, 137.4 (Ph), 142.1 (C-4), 157.3 (C-6), 163.9 (C-2) |
| 5h | H | H | 2-thienyl | 4.06 (s, 3H, MeO), 7.05-7.66 (m, 3H, 2-thienyl), 7.20 (d, J=7.9 Hz, 1H, H-5), 7.75 (d, J=7.9 Hz, 1H, H-4) | 54.2 (MeO), 93.6 (C-3), 110.8 (C-5), 115.4 (CN), 129.8, 128.3, 126.9 (2-thienyl), 143.0 (C-4), 152.0 (C-6), 163.8 (C-2) |
Data extracted from Al-Saleh, B.; Abdel-latif, F. M.; El-Ablack, F. Z.; Al-Khamees, H. A. A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles. HETEROCYCLES1993 , 36 (4), 769.[1]
Table 2: IR and Mass Spectrometry Data for 2-Methoxy-pyridine-3-carbonitrile Derivatives
| Compound | R⁴ | R⁵ | R⁶ | IR (cm⁻¹) | Mass Spectrometry (m/z, %) |
| 5a | Me | H | H | 2223 (C≡N), 1590, 1572 (C=C, C=N) | 148 (M⁺, 48.9), 147 (100) |
| 5b | Ph | H | H | 2220 (C≡N), 1580, 1550, 1520 (C=C, C=N) | 210 (M⁺, 100) |
| 5c | 2-thienyl | H | H | 2220 (C≡N), 1581, 1548, 1522 (C=C, C=N) | 216 (M⁺, 79.9), 215 (100) |
| 5d | H | Me | H | 2224 (C≡N), 1574, 1488 (C=C, C=N) | 148 (M⁺, 97.6), 147 (100) |
| 5f | H | H | Me | 2220 (C≡N), 1585, 1555, 1530 (C=C, C=N) | 148 (M⁺, 100) |
| 5g | H | H | Ph | 2218 (C≡N), 1585, 1560, 1525 (C=C, C=N) | 210 (M⁺, 100) |
| 5h | H | H | 2-thienyl | 2217 (C≡N), 1585, 1566, 1528, 1516 (C=C, C=N) | 216 (M⁺, 100) |
Data extracted from Al-Saleh, B.; Abdel-latif, F. M.; El-Ablack, F. Z.; Al-Khamees, H. A. A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles. HETEROCYCLES1993 , 36 (4), 769.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following sections provide step-by-step methodologies for the key analytical techniques used in the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the synthesized compounds.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (15-25 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks.
-
Gently agitate the vial to dissolve the sample completely.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside to remove any dust or residue.
-
Label the NMR tube clearly with the sample identifier.
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the nitrile (C≡N) and aromatic (C=C, C=N) vibrations.
Method: Potassium Bromide (KBr) Pellet Technique
Sample Preparation:
-
Thoroughly clean and dry an agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.
-
Weigh approximately 1-2 mg of the solid sample and place it in the mortar.
-
Weigh approximately 100-200 mg of dry, spectroscopic grade KBr powder.
-
Add a small portion of the KBr to the mortar and gently grind the sample to a fine powder.
-
Add the remaining KBr to the mortar and grind the mixture for 1-2 minutes until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Process the spectrum by performing a background subtraction.
-
Label the significant peaks corresponding to the characteristic functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds to confirm their identity.
Method: Electron Ionization (EI) with a Direct Inlet Probe
Sample Preparation:
-
Place a small amount of the solid sample (typically a few micrograms) into a clean capillary tube or the sample holder of the direct inlet probe.
Data Acquisition:
-
Introduce the direct inlet probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample directly into the ion source.
-
The vaporized sample molecules are then ionized by a beam of electrons (typically at 70 eV).
-
The resulting ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak (M⁺) and the major fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of novel this compound derivatives.
Caption: Workflow for Spectroscopic Analysis.
References
A Comparative Guide to the Synthesis of 6-Methoxypyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthesis protocols for 6-Methoxypyridine-2-carbonitrile, a key intermediate in pharmaceutical research. The following sections detail various synthetic routes, presenting quantitative data, experimental methodologies, and visual workflows to aid researchers in selecting the most suitable protocol for their specific needs.
Performance Comparison of Synthesis Protocols
The efficiency and practicality of different synthetic routes to this compound can be evaluated based on key performance indicators such as yield, reaction time, and the nature of the starting materials and reagents. The table below summarizes the quantitative data for three prominent methods.
| Synthesis Protocol | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Protocol 1: Rosenmund-von Braun Reaction | 2-Bromo-6-methoxypyridine | Copper(I) Cyanide (CuCN) | DMF, NMP, or Pyridine | 6-13 hours | 89% | >95% |
| Protocol 2: Palladium-Catalyzed Cyanation | 2-Chloro-6-methoxypyridine | K₄[Fe(CN)₆], Pd(OAc)₂, K₂CO₃ | Sulfolane | 6 hours | High (Specific % not detailed) | High |
| Protocol 3: Sandmeyer Reaction | 2-Amino-6-methoxypyridine | NaNO₂, HCl, CuCN | Water, HCl | ~1-2 hours | Moderate to High (Specific % not detailed) | Good |
Logical Workflow of Synthesis Protocols
The following diagram illustrates the logical progression of the compared synthetic methodologies, highlighting the key transformations from starting material to the final product.
Caption: Comparative workflow of three synthesis protocols for this compound.
Detailed Experimental Protocols
Protocol 1: Rosenmund-von Braun Reaction from 2-Bromo-6-methoxypyridine
This classical method involves the nucleophilic substitution of a bromide with a cyanide group using a copper(I) cyanide reagent.
Materials:
-
2-Bromo-6-methoxypyridine
-
Copper(I) Cyanide (CuCN)
-
Toluene
-
Sodium Methoxide
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Under an inert argon atmosphere, slowly add sodium methoxide (1.82 g) to a solution of 2,6-dibromopyridine (8.0 g) in toluene (120 mL).
-
Heat the mixture with continuous stirring at 120 °C for 13 hours. An additional 0.728 g of sodium methoxide can be added during the reaction to drive it to completion, followed by stirring for another 6 hours at the same temperature.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and partition it between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude 2-bromo-6-methoxypyridine is then reacted with copper(I) cyanide (1.2-2.0 equivalents) in a high-boiling polar solvent such as DMF, NMP, or pyridine.
-
Heat the mixture to reflux (typically 150-200 °C) for several hours until the starting material is consumed (monitored by TLC or GC).
-
After cooling, the reaction mixture is typically poured into an aqueous solution of ferric chloride and hydrochloric acid or an aqueous solution of sodium cyanide to decompose the copper complexes.
-
The product is then extracted with an organic solvent, washed, dried, and purified by distillation or column chromatography to yield this compound. A yield of 89% for the initial bromination step has been reported.[1]
Protocol 2: Ligand-Free Palladium-Catalyzed Cyanation of 2-Chloro-6-methoxypyridine
This modern approach utilizes a palladium catalyst to facilitate the cyanation of a chloropyridine derivative, avoiding the use of stoichiometric copper reagents.[2]
Materials:
-
2-Chloro-6-methoxypyridine (5 mmol)
-
Potassium Ferrocyanide (10 mmol)
-
Potassium Carbonate (5 mmol)
-
Palladium(II) Acetate (0.05 mmol)
-
Sulfolane (350 mL)
-
Ethyl Acetate
-
5% Aqueous Ammonia
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 2-chloro-6-methoxypyridine, potassium ferrocyanide, potassium carbonate, and palladium(II) acetate in sulfolane.
-
Heat the reaction mixture to 185 °C and maintain this temperature for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction solution with 280 mL of ethyl acetate and filter the mixture.
-
Wash the filtrate twice with 200 mL of water and then twice with 200 mL of 5% aqueous ammonia.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 3: Sandmeyer Reaction of 2-Amino-6-methoxypyridine
This method proceeds via the formation of a diazonium salt from an aminopyridine, which is subsequently displaced by a cyanide group.[3]
Materials:
-
2-Amino-6-methoxypyridine
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN, optional)
-
Ice
Procedure:
-
Diazotization: Dissolve 2-amino-6-methoxypyridine in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aminopyridine solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture for 15-30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The evolution of nitrogen gas should be observed.
-
After the addition is complete, the reaction mixture may be gently warmed to ensure the complete decomposition of the diazonium salt.
-
The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification by distillation or column chromatography to give this compound.
Reaction Mechanism: Sandmeyer Reaction
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The key steps are illustrated in the diagram below.
References
A Comparative Guide to Catalysts for the Synthesis of 6-Methoxypyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-methoxypyridine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds, is a critical process demanding high efficiency and selectivity. The choice of catalyst for the cyanation of the corresponding 2-halopyridine precursor is paramount to achieving optimal results. This guide provides a comparative analysis of common catalytic systems, focusing on palladium, copper, and nickel-based catalysts. We present a summary of their performance based on available experimental data, detailed experimental protocols for representative reactions, and visualizations to aid in catalyst selection and experimental design.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts for the cyanation of 2-halo-6-substituted pyridines, providing a comparative overview of their efficacy. It is important to note that direct comparative studies on this compound are limited; therefore, data from closely related substrates are included to provide a valuable benchmark.
| Catalyst System | Substrate | Cyanide Source | Reaction Conditions | Yield (%) | Key Advantages | Potential Limitations |
| Palladium-catalyzed | 2-Chloro-6-methylpyridine | Zn(CN)₂ | 10 mol% Pd(OAc)₂, 10 mol% Ligand 1, 0.54 eq. Zn(CN)₂, 0.2 eq. Zn, DMF, 110°C, 1h | 96 | High yields, excellent functional group tolerance, well-established methods. | Cost of palladium and ligands, potential for catalyst poisoning. |
| Copper-catalyzed (Ullmann-type) | Aryl Halide | NH₄HCO₃ / DMF | CuI (catalytic) | Moderate to Good | Low cost of copper catalyst, well-established classical reaction. | Often requires harsh reaction conditions (high temperatures), may have limited substrate scope and functional group tolerance. |
| Nickel-catalyzed | (Hetero)aryl Chlorides | Zn(CN)₂ | NiCl₂·6H₂O, dppf ligand, Zn reductant, DMAP additive, 80°C | Good to High | Cost-effective alternative to palladium, can be effective for less reactive chlorides. | Can be sensitive to air and moisture, may require specific ligands and additives for optimal performance. |
Experimental Protocols
Below are detailed experimental protocols for the cyanation of 2-halo-6-substituted pyridines using palladium, copper, and nickel catalysts. These protocols are based on established literature procedures and serve as a starting point for reaction optimization.
Palladium-Catalyzed Cyanation of 2-Chloro-6-methylpyridine
This protocol is adapted from a procedure for the cyanation of a close analog of 2-chloro-6-methoxypyridine and demonstrates a high-yielding approach using a palladium acetate catalyst with a specific phosphine ligand[1].
Materials:
-
2-Chloro-6-methylpyridine
-
Zinc cyanide (Zn(CN)₂)
-
Zinc dust (Zn)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Di-t-butylphosphino)-1,1'-binaphthyl (Ligand 1)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry reaction vessel, add 2-chloro-6-methylpyridine (1.0 mmol), zinc cyanide (0.54 mmol), and zinc dust (0.2 mmol).
-
Add palladium(II) acetate (10 mol%) and 2-(di-t-butylphosphino)-1,1'-binaphthyl (10 mol%).
-
Add anhydrous DMF (5 mL) to the vessel.
-
The reaction mixture is heated to 110°C and stirred for 1 hour.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered to remove insoluble inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-cyano-6-methylpyridine.
Copper-Mediated Cyanation of an Aryl Halide
This protocol describes a general and practical method for the copper-mediated cyanation of aryl halides using a combination of ammonium bicarbonate and DMF as the cyanide source.
Materials:
-
Aryl Halide (e.g., 2-Bromo-6-methoxypyridine)
-
Copper(I) iodide (CuI)
-
Ammonium bicarbonate (NH₄HCO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), copper(I) iodide (catalytic amount, e.g., 10 mol%), and ammonium bicarbonate (2.0 mmol).
-
Add N,N-dimethylformamide (DMF) as both the solvent and a component of the cyanide source.
-
Heat the reaction mixture to a temperature typically ranging from 100 to 150°C.
-
Stir the reaction mixture for several hours until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired aryl nitrile.
Nickel-Catalyzed Cyanation of (Hetero)aryl Chlorides
This protocol is a general method for the nickel-catalyzed cyanation of heteroaryl chlorides using zinc cyanide, which is applicable to substrates like 2-chloro-6-methoxypyridine[2].
Materials:
-
(Hetero)aryl Chloride (e.g., 2-Chloro-6-methoxypyridine)
-
Zinc cyanide (Zn(CN)₂)
-
Zinc powder (Zn)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add NiCl₂·6H₂O (5 mol%), dppf (5 mol%), and zinc powder (1.5 equivalents) to a dry reaction tube.
-
Add the (hetero)aryl chloride (1.0 mmol), Zn(CN)₂ (1.2 equivalents), and DMAP (1.5 equivalents).
-
Add anhydrous acetonitrile to the tube.
-
Seal the tube and heat the reaction mixture to 80°C.
-
Stir the reaction for the required time (typically several hours), monitoring its progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble materials.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired (hetero)aryl nitrile.
Visualizing the Process: Diagrams for Reaction Understanding
To further aid in the comprehension of the catalytic processes involved in the synthesis of this compound, the following diagrams illustrate the general reaction scheme, a typical catalyst screening workflow, and a decision tree for catalyst selection.
Caption: General reaction scheme for the catalytic cyanation of 2-halo-6-methoxypyridine.
Caption: A typical workflow for screening and optimizing catalysts for the cyanation reaction.
Caption: A decision tree to guide the selection of a catalyst based on key project priorities.
References
Safety Operating Guide
Proper Disposal of 6-Methoxypyridine-2-carbonitrile: A Guide for Laboratory Professionals
The safe and compliant disposal of 6-Methoxypyridine-2-carbonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with safety regulations. Improper disposal can lead to significant health risks, environmental contamination, and regulatory violations. Therefore, adherence to the following procedures is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This document contains detailed information about the chemical's hazards and the necessary safety precautions.
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.[1]
Hazard Classification and Data
Understanding the hazards associated with this compound is fundamental to its safe handling and disposal.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Code |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapour.[1] | P210, P233, P240, P241, P242, P243 |
| Skin irritation (Category 2) | H315: Causes skin irritation.[1] | P264, P280, P302+P352, P332+P313, P362 |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation.[1] | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1][2] | P261, P271, P304+P340, P312, P403+P233, P405 |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264, P270, P301+P312, P330 |
| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. | P280, P302+P352, P312, P362+P364 |
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[2] | P261, P271, P304+P340, P312 |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3]
Experimental Protocol for Waste Collection and Disposal:
-
Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.[3] The original container is often a suitable option.[1]
-
The container must be in good condition, free from cracks or leaks.[3]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[3][4] Do not use abbreviations or chemical formulas.[4]
-
-
Waste Accumulation and Storage:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Follow all institutional and local regulations for hazardous waste disposal.[1] The waste must be disposed of at an approved waste disposal plant.[1][7][8]
-
-
Handling Empty Containers:
-
Even after emptying, the container should be handled as hazardous waste due to residual chemicals.[1]
-
If institutional policy allows, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][5]
-
After proper cleaning, the container may be disposed of as regular waste, but labels should be defaced or removed.[3] Always confirm your institution's specific procedures for empty container disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 6-Methoxypyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 6-Methoxypyridine-2-carbonitrile. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to be harmful if inhaled, and can cause serious eye damage, skin irritation, and respiratory irritation[1]. The following table summarizes the required Personal Protective Equipment (PPE) to mitigate these risks.
| Protection Type | Specific PPE Requirement | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye damage[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact which can lead to irritation[1]. |
| Flame retardant antistatic protective clothing or a lab coat. | To protect the body from accidental spills and splashes. | |
| Respiratory Protection | A NIOSH-approved respirator is required when vapors or aerosols are generated. | To prevent inhalation of the compound, which can be harmful and cause respiratory irritation[1]. |
| Footwear | Closed-toe shoes, preferably chemical-resistant safety footwear. | To protect feet from spills and falling objects. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the chemical.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors[1].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray[1].
-
Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area[1]. Contaminated clothing should be removed immediately and washed before reuse[1].
-
Spill Management: In the event of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal[2].
Storage:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place[2].
-
Incompatibilities: Keep away from heat, sparks, open flames, and hot surfaces.
-
Security: Store the chemical in a locked-up area to restrict access to authorized personnel only[1].
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all applicable federal, state, and local regulations.
-
Waste Chemical: Dispose of the contents at an approved waste disposal plant[3]. Do not dispose of it in the sewer system[2].
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself. They should also be sent to an approved waste disposal facility.
Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician[1].
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help[1].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell[1].
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
